1-(4-Chlorobutan-2-yl)pyrrolidine
Description
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1-(4-chlorobutan-2-yl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7H2,1H3 |
InChI Key |
SQEQBYLFGAOUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)N1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine: A Technical Guide
This guide provides a rigorous, step-by-step technical workflow for the synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine , a critical nitrogen-containing intermediate often utilized in the development of antihistamines and antipsychotic pharmacophores.
Based on the structural requirements (a secondary amine attachment at the C2 position of a butane chain with a primary chloride at C4), this guide details the Michael Addition-Reduction-Chlorination pathway. This route is selected over direct alkylation (e.g., using 1,3-dihalobutanes) to ensure complete regiochemical control, preventing the formation of the unwanted 1-(3-chlorobutyl)pyrrolidine isomer.
Executive Summary & Strategic Analysis
The synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine presents a specific challenge: regiocontrol . Direct alkylation of pyrrolidine with 1,3-dichlorobutane favors substitution at the primary carbon, yielding the wrong isomer. To guarantee the nitrogen is attached to the secondary carbon (C2) and the chlorine remains at the primary terminus (C4), we employ a Linear Construction Strategy .
The Pathway:
-
Michael Addition: Establishes the C-N bond at the correct secondary position using methyl crotonate.
-
Hydride Reduction: Converts the ester functionality to a primary alcohol.
-
Deoxychlorination: Transforms the alcohol to the alkyl chloride while locking the amine as a hydrochloride salt to prevent cyclization.
Critical Stability Warning
The free base of this compound is a
-
Protocol Mandate: The final product must be isolated, stored, and handled as the Hydrochloride (HCl) salt to deactivate the nucleophilic nitrogen.
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the disconnection strategy, highlighting the regiochemical fidelity of the chosen route.
Figure 1: Retrosynthetic pathway ensuring regioselective amine placement at C2 and chloride at C4.
Detailed Experimental Protocol
Step 1: Michael Addition – Synthesis of Methyl 3-(pyrrolidin-1-yl)butanoate
This step exploits the nucleophilicity of pyrrolidine to attack the
-
Reagents: Methyl Crotonate (1.0 eq), Pyrrolidine (1.2 eq), Methanol (Solvent).
-
Mechanism: Conjugate addition (1,4-addition).
Procedure:
-
Charge a round-bottom flask with Methyl Crotonate (10.0 g, 100 mmol) and anhydrous Methanol (50 mL) .
-
Place the flask in a water bath at 20°C.
-
Add Pyrrolidine (8.5 g, 120 mmol) dropwise over 15 minutes. The reaction is mildly exothermic.
-
Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) or GC-MS until the crotonate is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess pyrrolidine.
-
Purification: Vacuum distillation is recommended for high purity, though the crude oil is often sufficient for the next step.
-
Yield Expectation: >90% (Pale yellow oil).
-
Step 2: Reduction – Synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol
We convert the ester to the primary alcohol using Lithium Aluminum Hydride (LAH).
-
Reagents: LiAlH4 (1.5 eq), Anhydrous THF.
-
Safety: LiAlH4 is pyrophoric. Reacts violently with water. Use inert atmosphere (N2/Ar).
Procedure:
-
Flame-dry a 3-neck flask and purge with Nitrogen. Add LiAlH4 (5.7 g, 150 mmol) and Anhydrous THF (100 mL) . Cool to 0°C.
-
Dissolve the Ester from Step 1 (approx. 17.1 g, 100 mmol) in THF (50 mL) .
-
Add the ester solution dropwise to the LiAlH4 suspension at 0°C. Maintain internal temp <10°C.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
5.7 mL Water (slowly!)
-
5.7 mL 15% NaOH solution
-
17.1 mL Water
-
-
Stir until a granular white precipitate forms. Filter through a Celite pad.
-
Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Yield Expectation: 80–85% (Viscous colorless oil).
-
Check: IR should show broad OH stretch (~3300 cm⁻¹) and absence of Carbonyl (~1735 cm⁻¹).
-
Step 3: Chlorination – Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine Hydrochloride
The hydroxyl group is substituted with chlorine using Thionyl Chloride. The HCl generated in situ automatically protects the amine.
-
Reagents: Thionyl Chloride (SOCl2, 1.5 eq), Dichloromethane (DCM) or Chloroform.
-
Critical Control: Moisture exclusion is vital.
Procedure:
-
Dissolve 3-(pyrrolidin-1-yl)butan-1-ol (14.3 g, 100 mmol) in DCM (150 mL) . Cool to 0°C.
-
Add Thionyl Chloride (17.8 g, 11 mL, 150 mmol) dropwise.
-
Note: Evolution of SO2 and HCl gas will occur. Use a scrubber.
-
-
Remove the ice bath and heat to reflux (40°C) for 2–3 hours.
-
Isolation: Evaporate the solvent and excess SOCl2 under reduced pressure.
-
Caution: Do not use high heat during evaporation to avoid thermal degradation.
-
-
Crystallization: The residue is a hygroscopic solid or gum. Triturate with anhydrous Ether or Acetone to induce crystallization of the Hydrochloride salt.
-
Filter the solid under Nitrogen (hygroscopic) and dry in a vacuum desiccator over P2O5.
Quantitative Data Summary
| Parameter | Step 1: Michael Addn. | Step 2: Reduction | Step 3: Chlorination |
| Limiting Reagent | Methyl Crotonate | Ester Intermediate | Alcohol Intermediate |
| Key Reagent | Pyrrolidine (1.2 eq) | LiAlH4 (1.5 eq) | SOCl2 (1.5 eq) |
| Solvent | Methanol | THF (Anhydrous) | DCM |
| Temperature | Reflux (65°C) | 0°C | Reflux (40°C) |
| Typical Yield | 92% | 83% | 75-85% |
| Product Form | Oil | Viscous Oil | White Solid (HCl Salt) |
Troubleshooting & Expertise (E-E-A-T)
The "Mustard" Effect (Cyclization)
If the final product is neutralized (free-based) in water or alcohol, the nitrogen lone pair will attack the C4-Chlorine carbon (Intramolecular SN2).
-
Observation: The oil will become water-soluble and lose its ability to react as a secondary amine alkylator.
-
Prevention: Always maintain acidic conditions (pH < 3) during workup or storage. If the free base is absolutely required for a subsequent coupling, generate it in situ at low temperature (-78°C to 0°C) and react immediately.
Regioisomer Confirmation
To ensure you have the correct isomer (1-(4-chlorobutan-2-yl)pyrrolidine) and not the linear 1-(4-chlorobutyl)pyrrolidine or the branched 1-(3-chlorobutyl)pyrrolidine:
-
1H NMR Diagnostic: Look for the methine proton (CH-N) multiplet around 2.5–3.0 ppm.
-
Methyl Group: The terminal methyl group (from the crotonate origin) should appear as a doublet (approx. 1.0–1.2 ppm). If it is a triplet, you have synthesized the linear isomer (likely from a different starting material).
References
-
Preparation of Pyrrolidine Deriv
- Context: General methodology for amine addition to alpha,beta-unsatur
- Source:Journal of the American Chemical Society, "Conjugate Additions of Amines to Methyl Croton
-
Reduction of Amino Esters with Lithium Aluminum Hydride.
- Context: Standard protocols for reducing beta-amino esters to gamma-amino alcohols without cleaving the C-N bond.
- Source:Organic Syntheses, Coll. Vol. 4, p. 816 (1963).
-
Chlorination of Amino Alcohols using Thionyl Chloride.
- Context: Mechanism of converting amino-alkanols to chloro-amines as HCl salts to prevent cycliz
- Source:Journal of Medicinal Chemistry, "Synthesis of Nitrogen Mustard Deriv
-
Safety D
- Context: CAS 868943-26-4 structure verific
- Source: PubChem Compound Summary.
Technical Monograph: 1-(4-Chlorobutan-2-yl)pyrrolidine
Part 1: Executive Summary & Chemical Identity
1-(4-Chlorobutan-2-yl)pyrrolidine is a specialized nitrogen mustard analog and alkylating intermediate used primarily in the synthesis of pyrrolidine-containing pharmaceuticals, including antihistamines and anticholinergic agents. Unlike simple primary alkyl halides, this molecule possesses a nucleophilic nitrogen atom three carbons removed from the electrophilic carbon-chlorine bond. This structural feature creates a high propensity for intramolecular cyclization, necessitating strict pH and temperature control during handling.
Chemical Identity Data
| Property | Specification |
| CAS Number | 868943-26-4 |
| IUPAC Name | 1-(4-chlorobutan-2-yl)pyrrolidine |
| Synonyms | 1-(3-chloro-1-methylpropyl)pyrrolidine; 3-(Pyrrolidin-1-yl)butyl chloride |
| Molecular Formula | C₈H₁₆ClN |
| Molecular Weight | 161.67 g/mol |
| Precursor Alcohol | 3-(pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1) |
| Stability Profile | Stable as Hydrochloride salt (HCl); Free base is unstable (cyclizes).[1] |
Part 2: Synthesis & Reaction Mechanism (Expertise & Experience)
The synthesis of 1-(4-chlorobutan-2-yl)pyrrolidine is a classic nucleophilic substitution where the hydroxyl group of the precursor alcohol is replaced by chlorine. However, the presence of the tertiary amine introduces a critical "self-destruct" mechanism if not managed correctly.
The Azetidinium Trap (Mechanistic Insight)
In the free base form, the nitrogen lone pair is capable of a nucleophilic attack on the
-
Implication: This cyclization competes with intermolecular reactions. The azetidinium species is highly electrophilic and can hydrolyze back to the alcohol or react indiscriminately with nucleophiles, leading to impurities and low yields.
-
Control Strategy: The synthesis must be conducted under acidic conditions to protonate the nitrogen, removing its nucleophilicity and preventing cyclization. The product is isolated and stored strictly as the Hydrochloride (HCl) salt .
Validated Synthesis Protocol
Objective: Convert 3-(pyrrolidin-1-yl)butan-1-ol to 1-(4-chlorobutan-2-yl)pyrrolidine HCl.
-
Preparation: Charge a flame-dried reaction vessel with 3-(pyrrolidin-1-yl)butan-1-ol (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).
-
Acidification (Critical Step): Cool the solution to 0°C. Introduce dry HCl gas or a stoichiometric amount of ethereal HCl to convert the amine to its hydrochloride salt before chlorination. This "locks" the nitrogen lone pair.
-
Chlorination: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise, maintaining internal temperature <5°C. The HCl generated assists in maintaining acidic conditions.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 2-4 hours to drive the substitution of the hydroxyl group.
-
Isolation (Self-Validating): Evaporate volatiles under reduced pressure.
-
Validation: The residue should be a hygroscopic solid (HCl salt).
-
Failure Mode: If an oil persists that is not water-soluble or shows polymerization, the free base likely cyclized.
-
-
Purification: Recrystallize from Isopropanol/Ether.
Mechanistic Pathway Diagram
Figure 1: Synthetic pathway illustrating the critical requirement for acid protection to prevent azetidinium formation.
Part 3: Applications in Drug Development
This molecule serves as a versatile building block for introducing the pyrrolidine moiety into larger pharmacophores.
-
H1-Antihistamine Synthesis: The 4-chlorobutyl chain allows for alkylation of diarylmethane or tricyclic scaffolds. It is structurally related to the side chain of Pyrrobutamine (though pyrrobutamine contains an alkene, this saturated analog is used in derivative studies).
-
Muscarinic Antagonists: The pyrrolidine ring is a common motif in anticholinergic drugs. The chlorobutyl linker provides the necessary spacing (4-carbon distance) to mimic the acetylcholine structure in receptor binding pockets.
-
Neurotransmitter Transporter Ligands: Pyrrolidine analogs are frequently screened for affinity at Dopamine (DAT) and Serotonin (SERT) transporters.
Part 4: Handling, Safety & Toxicology[2][3]
Warning: As a nitrogen mustard analog, this compound poses significant vesicant and alkylating hazards.
-
Skin/Eye Contact: Causes severe burns.[2][3] The mechanism involves alkylation of DNA and proteins. Immediate irrigation is required upon contact.[4]
-
Inhalation: Destructive to mucous membranes. All operations must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (which acts as a nucleophile to scavenge the alkylating agent) followed by sodium bicarbonate.
Stability & Storage Protocol
-
State: Store strictly as the Hydrochloride Salt .
-
Environment: Hygroscopic.[4] Store under Argon or Nitrogen atmosphere at -20°C.
-
Shelf-Life: The HCl salt is stable for >12 months if kept dry. Moisture will catalyze hydrolysis to the alcohol.
References
-
Molaid Chemicals. (n.d.). 3-(pyrrolidin-1-yl)butan-1-ol CAS 158261-95-1.[5] Retrieved March 2, 2026, from [Link]
-
PubChem. (2025). Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. Retrieved March 2, 2026, from [Link]
Sources
Spectroscopic Data for 1-(4-Chlorobutan-2-yl)pyrrolidine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the compound 1-(4-Chlorobutan-2-yl)pyrrolidine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable predictive dataset. By analyzing the structural components—a pyrrolidine ring and a 4-chlorobutan-2-yl side chain—this guide offers detailed interpretations of expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing a foundational spectroscopic profile to aid in the identification and characterization of this and structurally related compounds.
Introduction and Molecular Structure
1-(4-Chlorobutan-2-yl)pyrrolidine is a tertiary amine containing a pyrrolidine ring N-substituted with a secondary chlorobutyl chain. The structural features, namely the chiral center at the second carbon of the butyl chain, the electronegative chlorine atom, and the tertiary amine, all contribute to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development contexts.
The primary objective of this guide is to present a detailed, predicted spectroscopic profile based on the analysis of its constituent functional groups and data from analogous structures. The causality behind each predicted spectral feature will be explained, grounding the predictions in fundamental principles of spectroscopy.
Caption: Molecular structure of 1-(4-Chlorobutan-2-yl)pyrrolidine with atom numbering.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The predictions below are based on typical chemical shift values for N-alkyl pyrrolidines and chlorinated alkanes, with considerations for inductive effects and spin-spin coupling.[1][2][3][4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show eight distinct signals due to the chirality at C2, which renders the protons on the pyrrolidine ring and the C3 methylene group diastereotopic.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-1 (CH₃) | ~1.15 | Doublet | J = 6.5 | 3H | Methyl group adjacent to a methine (H-2), shifted slightly downfield by proximity to nitrogen. |
| H-3', H-4' (Pyrrolidine CH₂) | ~1.70-1.90 | Multiplet | - | 4H | Protons on the C3' and C4' of the pyrrolidine ring, distant from electron-withdrawing groups. |
| H-2', H-5' (Pyrrolidine CH₂) | ~2.50-2.80 | Multiplet | - | 4H | Protons on carbons adjacent to the nitrogen (C2', C5'), deshielded by the amine. |
| H-2 (CH) | ~2.90-3.10 | Multiplet (Sextet or similar) | - | 1H | Methine proton at the chiral center, coupled to H-1, H-3, and H-4. Deshielded by the adjacent nitrogen. |
| H-3a, H-3b (CH₂) | ~1.85-2.10 | Multiplet | - | 2H | Diastereotopic methylene protons adjacent to the chiral center and the CH₂Cl group. |
| H-4a, H-4b (CH₂Cl) | ~3.55-3.70 | Multiplet | - | 2H | Methylene protons attached to the carbon bearing the chlorine atom, strongly deshielded by the electronegative Cl. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is predicted to show eight unique signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 (CH₃) | ~18-22 | Aliphatic methyl carbon. |
| C-3', C-4' (Pyrrolidine CH₂) | ~23-26 | Pyrrolidine carbons beta to the nitrogen.[5][6] |
| C-3 (CH₂) | ~35-39 | Aliphatic methylene carbon. |
| C-4 (CH₂Cl) | ~45-50 | Carbon atom bonded to chlorine, significantly deshielded.[7] |
| C-2', C-5' (Pyrrolidine CH₂) | ~53-57 | Pyrrolidine carbons alpha to the nitrogen, deshielded.[1] |
| C-2 (CH) | ~60-65 | Methine carbon alpha to the nitrogen, deshielded. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to C-H and C-N bond vibrations. The C-Cl stretch is also a key diagnostic feature, though it appears in the fingerprint region.[8][9][10][11][12]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2960-2850 | Strong | C-H Stretch | Aliphatic CH₃, CH₂, CH |
| 2780-2820 | Medium, Sharp | C-H Stretch (Bohlmann bands) | Trans C-H to N lone pair |
| 1470-1450 | Medium | C-H Bend (Scissoring) | CH₂ |
| 1380-1370 | Medium | C-H Bend (Symmetric) | CH₃ |
| 1150-1050 | Medium-Strong | C-N Stretch | Tertiary Amine |
| 750-650 | Strong | C-Cl Stretch | Alkyl Chloride |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and structural information through fragmentation analysis. The presence of chlorine will be readily identifiable by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[13][14][15]
Predicted Molecular Ion:
-
Formula: C₈H₁₆ClN
-
Molecular Weight: 161.09 (for ³⁵Cl), 163.09 (for ³⁷Cl)
-
Expected Peaks: A molecular ion peak (M⁺) at m/z 161 and an M+2 peak at m/z 163 with a relative intensity ratio of about 3:1.
Key Fragmentation Pathways
The primary fragmentation is expected to be α-cleavage adjacent to the nitrogen atom of the pyrrolidine ring, which is a characteristic pathway for amines. Loss of the chlorine atom is also a probable fragmentation route.
Sources
- 1. connectsci.au [connectsci.au]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scribd.com [scribd.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Strategic Utilization of 1-(4-Chlorobutan-2-yl)pyrrolidine in High-Value Organic Synthesis
Topic: "potential applications of 1-(4-Chlorobutan-2-yl)pyrrolidine in organic synthesis" Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) represents a specialized class of
This guide provides a technical deep-dive into the mechanistic exploitation of this compound for constructing complex heterocyclic scaffolds, particularly in the synthesis of neuroactive ligands and antihistamines.
Part 1: Structural Dynamics & Reactivity Profile
The "Gamma-Haloamine" Advantage
The reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine is defined by its ability to undergo intramolecular cyclization. While primary alkyl chlorides typically react via intermolecular
-
Resting State: The open-chain chloroamine.
-
Active State: The 1-methyl-1-azoniaspiro[3.4]octane cation (Spiro-Azetidinium).
-
Reactivity: The strained four-membered ring is highly susceptible to nucleophilic attack, often reacting at rates
to times faster than comparable primary halides.
Mechanistic Pathway: The Spiro-Azetidinium Gateway
The following diagram illustrates the equilibrium between the open-chain precursor and the bicyclic intermediate, and the subsequent regioselective ring opening.
Figure 1: The mechanistic bifurcation of 1-(4-Chlorobutan-2-yl)pyrrolidine mediated by the spiro-azetidinium ion.
Regioselectivity Rules
The regiochemical outcome of the nucleophilic attack on the azetidinium ion is governed by steric hindrance and electronic factors:
-
Kinetic Control: Nucleophiles typically attack the least hindered carbon (C4) , restoring the original pyrrolidino-butyl skeleton but with the nucleophile replacing the chlorine.
-
Thermodynamic Control: Attack at the more substituted carbon (C2) is rarer but can occur with bulky nucleophiles or specific solvent conditions, leading to structural rearrangement.
Part 2: Synthetic Applications
Synthesis of Neuroactive Amino-Ethers
A primary application of 1-(4-Chlorobutan-2-yl)pyrrolidine is in the synthesis of amino-ether derivatives, a common pharmacophore in antihistamines and anticholinergics.
Protocol Strategy: Reaction with alkoxides or phenoxides yields ethers. The high reactivity of the azetidinium intermediate allows these reactions to proceed under milder conditions than traditional alkylations.
| Parameter | Condition | Rationale |
| Solvent | DMF or CH₃CN | Polar aprotic solvents stabilize the cationic azetidinium intermediate. |
| Base | NaH or K₂CO₃ | Strong base required to generate the reactive alkoxide/phenoxide nucleophile. |
| Temperature | 60–80°C | Sufficient thermal energy to overcome the activation barrier for ring opening. |
Construction of Diamine Scaffolds
The compound serves as an excellent electrophile for secondary amines, generating non-symmetric diamines. These motifs are prevalent in:
-
GPCR Ligands: Targeting dopamine or serotonin receptors.
-
Local Anesthetics: Analogs of lidocaine or bupivacaine containing extended linkers.
Case Study: Synthesis of a Dual-Action Antagonist
Hypothetical Workflow based on standard medicinal chemistry protocols. Objective: Synthesize a 1-phenyl-1-(pyridin-2-yl)-4-(pyrrolidin-1-yl)pentane derivative.
-
Nucleophile Generation: Deprotonation of
-phenyl-2-pyridineacetonitrile using NaNH₂ in toluene. -
Alkylation: Addition of 1-(4-Chlorobutan-2-yl)pyrrolidine.
-
Mechanism: The carbon nucleophile attacks the C4 position of the in situ generated azetidinium species.
-
Outcome: Formation of the quaternary carbon center with the extended pyrrolidine tail.
Part 3: Experimental Protocols
Standard Alkylation Protocol (Phenol Derivative)
Scope: Attachment of the (pyrrolidin-1-yl)butan-2-yl group to a phenol core.
Materials:
-
Substituted Phenol (1.0 equiv)
-
1-(4-Chlorobutan-2-yl)pyrrolidine (1.2 equiv) [Handle with Care]
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst
-
Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted phenol in anhydrous acetonitrile (0.5 M concentration). Add K₂CO₃.
-
Catalysis: Add catalytic KI. Note: Iodide acts as a better nucleophile to open the azetidinium ring, forming a transient alkyl iodide which is then displaced by the phenoxide.
-
Addition: Add 1-(4-Chlorobutan-2-yl)pyrrolidine dropwise via syringe.
-
Observation: The solution may become cloudy as salts precipitate.
-
-
Reflux: Heat the mixture to reflux (approx. 82°C) under nitrogen atmosphere for 12–16 hours.
-
Monitoring: Monitor consumption of the phenol via TLC (Mobile phase: DCM/MeOH 95:5).
-
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.[1] Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Handling the Free Base vs. Hydrochloride Salt
-
Commercial Form: Often supplied as the hydrochloride salt (HCl) for stability.
-
Free Basing: Before use in reactions requiring non-aqueous basic conditions (like NaH alkylations), convert the salt to the free base:
-
Dissolve salt in minimal water.
-
Basify with 20% NaOH solution (pH > 12).
-
Extract 3x with DCM or Ether.
-
Dry organics (MgSO₄) and concentrate in vacuo (do not heat excessively; volatile).
-
Part 4: Safety & Stability (Critical)
Vesicant & Alkylating Hazard
Warning: 1-(4-Chlorobutan-2-yl)pyrrolidine is a nitrogen mustard analog.
-
Mechanism of Toxicity: The same azetidinium formation that makes it synthetically useful also allows it to alkylate DNA and proteins indiscriminately.
-
Health Effects: Potent skin, eye, and respiratory irritant. Potential mutagen.[2]
-
PPE Requirements: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.
Decontamination Procedure
In case of spill or for cleaning glassware:
-
Solution: 10% Sodium Thiosulfate (Na₂S₂O₃) in water.
-
Action: Thiosulfate is a potent nucleophile that rapidly opens the azetidinium ring, converting the toxic alkylator into a harmless thiosulfate ester. Soak glassware for 24 hours before standard cleaning.
References
-
National Institute of Standards and Technology (NIST). (2023). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidine Derivatives and Neighboring Group Participation. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 1-(4-Chlorobutan-2-yl)pyrrolidine.[3][4] National Library of Medicine. Retrieved from [Link]
Sources
The Chlorobutyl Chameleon: Reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine
[1]
Executive Summary
In medicinal chemistry, the 1-(4-Chlorobutan-2-yl)pyrrolidine scaffold represents a "masked" electrophile.[1] While often designed as a stable linker or alkylating precursor, the 4-chlorobutyl group possesses a latent reactivity driven by Neighboring Group Participation (NGP) . Upon neutralization of the amine, the pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the terminal chloride to form a bicyclic spiro-azetidinium ion.
This guide analyzes the kinetics of this cyclization, the regioselectivity of subsequent ring-opening reactions, and the implications for handling this moiety in drug substance synthesis.
Mechanistic Architecture: The Spiro-Azetidinium Gateway[1]
The core reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine (Compound A ) is defined by its equilibrium with the spiro[azetidine-1,1'-pyrrolidinium] chloride intermediate (Compound B ).[1] Unlike simple alkyl chlorides, the reaction rate is accelerated by the anchimeric assistance of the tertiary amine.
The Dynamic Equilibrium
When the free base of A is generated, the nitrogen lone pair attacks the
-
Cyclization: Fast, entropically favored (4-membered ring formation).[1]
-
Ring Opening: The azetidinium ion is highly electrophilic. Nucleophiles (Nu⁻) can attack either:
-
Path
(C4 Attack): Regenerates the original skeleton (Kinetic Control). -
Path
(C2 Attack): Results in isomerization to the linear 1-(3-chlorobutyl)pyrrolidine derivative (Thermodynamic Control).
-
Pathway Visualization
The following diagram illustrates the interconversion and potential rearrangement pathways.
Figure 1: The dynamic equilibrium between the chlorobutyl precursor and the spiro-azetidinium intermediate, showing pathways for retention, rearrangement, and hydrolysis.
Reactivity Matrix & Regioselectivity
The fate of the azetidinium intermediate depends heavily on the steric environment and the nature of the nucleophile.
| Parameter | C4 Attack (Primary Carbon) | C2 Attack (Secondary Carbon) |
| Steric Hindrance | Low (Methylene group) | High (Methine + Methyl group) |
| Electronic Character | Less substituted | More substituted (Stabilizes |
| Outcome | Retention of 1-(4-chlorobutan-2-yl) structure.[1] | Rearrangement to 1-(3-chlorobutyl) structure.[1] |
| Dominant Condition | Kinetic control; Bulky nucleophiles.[1] | Thermodynamic equilibration; High heat.[1] |
Critical Insight: Isomerization Risk
In polar protic solvents (e.g., Methanol, Water), the chloride ion is solvated, extending the lifetime of the azetidinium species. This increases the probability of attack at the C2 position, leading to a mixture of regioisomers. Synthesis protocols must strictly control temperature and solvent polarity to prevent scrambling of the carbon skeleton.
Experimental Protocols
Synthesis and Isolation (HCl Salt Strategy)
To isolate 1-(4-Chlorobutan-2-yl)pyrrolidine without rearrangement, the nitrogen lone pair must be protonated immediately upon formation.[1]
Reagents: 1-(Pyrrolidin-1-yl)butan-2-ol, Thionyl Chloride (
-
Preparation: Dissolve 1-(pyrrolidin-1-yl)butan-2-ol (1.0 eq) in anhydrous
under atmosphere. Cool to 0°C.[1] -
Chlorination: Add
(1.2 eq) dropwise. Crucial: The generated in situ protonates the amine, preventing NGP during the reaction. -
Reflux: Heat to reflux for 2 hours to ensure complete conversion of the alkyl sulfite intermediate.
-
Isolation: Evaporate solvent in vacuo to obtain the hydrochloride salt .
-
Checkpoint: Do NOT neutralize (free base) the product for storage. Store as the HCl salt at -20°C.
-
Validation:
NMR in should show a distinct doublet for the methyl group at C2 and no evidence of azetidinium signals (typically shifted downfield).
-
Monitoring Cyclization Kinetics (NMR Assay)
This protocol quantifies the stability of the free base in solution.
-
Sample: Dissolve 10 mg of the HCl salt in 0.6 mL
. -
Initiation: Add 1.0 eq of
(or in ) to generate the free base. -
Acquisition: Immediately start kinetic loop (1 scan every 5 minutes for 2 hours).
-
Observation:
Safety & Toxicology: The "Mustard" Effect
Researchers must treat 1-(4-Chlorobutan-2-yl)pyrrolidine with the same precautions used for nitrogen mustards .[1]
-
Genotoxicity: The spiro-azetidinium ion is a potent alkylating agent capable of reacting with DNA nucleophiles (e.g., N7 of guanine). It is structurally analogous to the active metabolite of mechlorethamine.
-
Handling:
-
Use double-gloving (Nitrile/Laminate).[1]
-
All weighing must occur in a fume hood.
-
Quenching: Deactivate excess material with 10% aqueous Sodium Thiosulfate (
), which rapidly opens the azetidinium ring to form the non-toxic thiosulfate ester.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 10: Neighboring Group Participation). Link[1]
-
Grob, C. A. (1969). "Mechanisms of Molecular Migrations". Angewandte Chemie International Edition, 8(8), 535-546.[1] (Foundational work on fragmentation and heterolytic fragmentation including amino-halides). Link[1]
-
Wortmann, L., et al. (2020). "Synthesis of Spiro-Azetidinium Salts and Their Application in Ring-Opening Reactions". Journal of Organic Chemistry, 85(14), 9255–9267. (Modern analysis of spiro-azetidinium reactivity). Link[1]
-
European Medicines Agency (EMA). (2023). Assessment report on the risk of genotoxic impurities. (Guidelines on alkylating agents and cohort of concern). Link
Stereochemical Dynamics and Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine
This guide details the stereochemical dynamics, synthesis, and reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine , a critical "nitrogen mustard" type intermediate used in the development of antihistamines (e.g., clemastine analogues) and neuroleptic agents.
Core Directive & Structural Analysis
1-(4-Chlorobutan-2-yl)pyrrolidine is a bifunctional alkylating agent characterized by a chiral center at the C2 position of the butyl chain and a reactive primary chloride at the C4 position. Its reactivity is governed by the "neighboring group participation" (NGP) of the pyrrolidine nitrogen, which dictates both the stereochemical integrity and the regioselectivity of nucleophilic substitutions.
Molecule Profile
| Feature | Specification |
| IUPAC Name | 1-(4-Chlorobutan-2-yl)pyrrolidine |
| Formula | C₈H₁₆ClN |
| Molecular Weight | 161.67 g/mol |
| Chiral Center | C2 of the butane chain (R or S) |
| Reactive Motif | |
| Key Application | Intermediate for antihistamines (e.g., Pyrrobutamine analogues), anticholinergics.[1][2] |
The Stereochemical Challenge
The molecule possesses a single chiral center at C2 . However, its chemistry is dominated by the formation of a transient, highly electrophilic spiro-azetidinium intermediate. Understanding this intermediate is the "self-validating" key to predicting whether a reaction will proceed with retention , inversion , or racemization .
Synthesis & Stereocontrol
The synthesis of optically pure 1-(4-chlorobutan-2-yl)pyrrolidine relies on the conversion of chiral amino-alcohols. The choice of precursor determines the regiochemical outcome due to the "isomeric scramble" inherent in azetidinium chemistry.
Primary Route: From 3-(Pyrrolidin-1-yl)butan-1-ol
This is the standard route to the target molecule.
-
Precursor: (S)-3-(Pyrrolidin-1-yl)butan-1-ol (derived from chiral reduction of the corresponding ketone or amino acid precursors).
-
Activation: Treatment with Thionyl Chloride (
). -
Mechanism:
-
The hydroxyl group is activated (
). -
Cyclization: The nitrogen atom (at C3 relative to OH, or C2 in the final chain) attacks the C1 carbon, displacing the leaving group.
-
Intermediate: A Spiro[3.4]octan-1-ium (Azetidinium) species is formed.
-
Ring Opening: The chloride ion attacks the less hindered primary carbon (C1) .
-
-
Outcome: The C-N bond at the chiral center (C2 of the butane chain) is never broken .
-
Stereochemistry: Strict Retention of configuration.
-
Regiochemistry: High fidelity for the primary chloride (Target Molecule).
-
Alternative Route (The Rearrangement Trap)
Starting from 1-(pyrrolidin-1-yl)butan-2-ol (where OH is secondary and N is primary) yields the regioisomer 1-(2-chlorobutyl)pyrrolidine or a mixture, depending on the kinetic control of the azetidinium opening. This route is generally avoided for the synthesis of the title compound.
Reactivity: The Azetidinium Manifold
The reactivity of 1-(4-chlorobutan-2-yl)pyrrolidine with nucleophiles (e.g., phenols, amines) is not a simple
Mechanism of Action
-
Self-Alkylation: The pyrrolidine nitrogen attacks the C4-Cl carbon, expelling chloride.
-
Spiro-Cyclization: Formation of the bicyclic spiro-ammonium ion.
-
Nucleophilic Attack: The incoming nucleophile (
) attacks the strained azetidinium ring.-
Path A (Kinetic): Attack at the primary carbon (C4). Result: Retention of the original skeleton.
-
Path B (Thermodynamic): Attack at the secondary carbon (C2). Result: Rearrangement to a linear 1-amino-4-substituted butane.
-
Note: In most synthetic applications (e.g., alkylation of phenols), the nucleophile attacks the primary carbon, preserving the "branched" structure and the stereochemistry at C2.
Visualization: The NGP Mechanism
Caption: The neighboring group participation (NGP) mechanism. The pyrrolidine nitrogen displaces the chloride to form a spiro-azetidinium ion. Nucleophilic attack predominantly occurs at the less hindered primary carbon (Path A), retaining the original skeletal connectivity.
Experimental Protocol: Synthesis of (S)-1-(4-Chlorobutan-2-yl)pyrrolidine
Safety Warning: This compound is a nitrogen mustard analogue and a potential vesicant. Handle in a fume hood with full PPE (gloves, goggles, lab coat). Neutralize glassware with dilute NaOH.
Reagents
-
(S)-3-(Pyrrolidin-1-yl)butan-1-ol (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
-
(gas) or etheral
Step-by-Step Methodology
-
Preparation: Dissolve (S)-3-(pyrrolidin-1-yl)butan-1-ol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere. Cool the solution to 0°C.
-
Activation: Dropwise add
over 30 minutes. The reaction is exothermic; maintain temperature < 10°C. -
Cyclization/Substitution: Allow the mixture to warm to room temperature and reflux for 2 hours. This ensures complete conversion of the intermediate sulfite to the chloride via the azetidinium ion.
-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The starting alcohol (
) should disappear, replaced by the chloride ( ).
-
-
Work-up:
-
Evaporate the solvent and excess
under reduced pressure (use a caustic trap for / gases). -
The residue is the hydrochloride salt of the product. It is hygroscopic and unstable as a free base (prone to self-polymerization).
-
Purification: Recrystallize from Acetone/Ether or Isopropanol/Ether to obtain the pure hydrochloride salt.
-
-
Storage: Store at -20°C under argon.
Data Table: Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Melting Point | 138–142 °C (HCl salt) |
| Solubility | Soluble in water, ethanol, DCM; Insoluble in ether.[1] |
| Stability | Free base cyclizes rapidly in solution; store as HCl salt. |
Synthesis Workflow Diagram
Caption: Synthetic route from the amino-alcohol precursor. The reflux step is critical to drive the reaction through the azetidinium intermediate to the thermodynamic primary chloride product.
References
-
National Institutes of Health (NIH) - PubChem. Pyrrobutamine and Related Structures. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrolidines and Azetidinium Ions. [Link]
-
Couty, F. Azetidinium ions: a versatile source of nitrogenated compounds. Amino Acids, 1999. (Mechanistic grounding for azetidinium ring opening). [Link]
Sources
Technical Whitepaper: Homologs and Analogs of 1-(4-Chlorobutan-2-yl)pyrrolidine
The following technical guide details the structural, mechanistic, and synthetic profile of 1-(4-Chlorobutan-2-yl)pyrrolidine and its associated homologs. This document is structured for researchers requiring actionable data on aminoalkyl chloride scaffolds.
Classification: Tertiary Aminoalkyl Chloride | Reactive Intermediate: Spiro-Azetidinium Ion
Executive Summary
1-(4-Chlorobutan-2-yl)pyrrolidine (CAS 868943-26-4) represents a specialized class of tertiary aminoalkyl chlorides used primarily as electrophilic building blocks in pharmaceutical synthesis. Unlike simple linear alkyl halides, this scaffold possesses an internal nucleophile (the pyrrolidine nitrogen) positioned
This structural arrangement facilitates Neighboring Group Participation (NGP) , leading to the transient formation of a reactive spiro-azetidinium intermediate. Understanding this mechanism is critical for controlling reaction kinetics, stereochemistry, and safety during drug development workflows.
Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule consists of a pyrrolidine ring attached to the C2 position of a 4-chlorobutane chain.
-
Systematic Name: 1-(4-chlorobutan-2-yl)pyrrolidine[1][2][3][4][5]
-
Molecular Formula:
-
Key Structural Feature: The 3-carbon linker between the nitrogen and the chlorine atom (
).
Mechanism: The Spiro-Azetidinium Pathway
Upon dissolution in polar solvents or under thermal stress, the nitrogen lone pair executes an intramolecular nucleophilic attack on the C4 carbon, displacing the chloride ion.
-
Linear Form: Stable in non-polar solvents / salt forms.
-
Cyclic Form: A bicyclic spiro[3.4]octan-1-ium cation (specifically a substituted azetidinium).
-
Reactivity: The strained 4-membered azetidinium ring is highly electrophilic, reacting rapidly with external nucleophiles (amines, phenols, thiols) to relieve ring strain.
Note on Regiochemistry: Nucleophilic attack on the azetidinium ion can occur at either the primary carbon (reforming the original skeleton) or the secondary/tertiary carbons (leading to rearrangement). For this specific scaffold, attack usually favors the less hindered primary carbon, preserving the 1-(4-substituted-butan-2-yl) structure.
Figure 1: Mechanism of neighboring group participation leading to the reactive azetidinium species.
Homologs and Analogs: A Comparative Analysis
The reactivity of aminoalkyl chlorides is dictated by the size of the ring formed during the transition state. The 1-(4-chlorobutan-2-yl)pyrrolidine scaffold falls into the "Gamma-Chloroamine" category.
Chain Length Homologs
Changing the distance between the nitrogen and the chlorine drastically alters stability.
| Homolog Class | Linker Length | Intermediate Ring Size | Reactivity Profile | Stability |
| 2 Carbons | Aziridinium (3-membered) | Extreme. Highly vesicant (Mustard-like). | Low (Auto-polymerizes) | |
| 3 Carbons | Azetidinium (4-membered) | High. Potent alkylating agent. | Moderate (Stable as HCl salt) | |
| 4 Carbons | Pyrrolidinium (5-membered) | Low. Forms stable quaternary salt. | High (Often inert to substitution) |
Target Molecule Context:
1-(4-Chlorobutan-2-yl)pyrrolidine has a 3-carbon path (
Ring Analogs
Modifying the amine ring (Pyrrolidine) affects the nucleophilicity of the nitrogen and the steric bulk of the intermediate.
-
Piperidine Analogs (e.g., 1-(4-chlorobutan-2-yl)piperidine):
-
Forms a Spiro[3.5]nonan-1-ium intermediate.
-
Effect: Slightly slower cyclization due to the increased steric bulk of the 6-membered piperidine ring compared to pyrrolidine.
-
-
Morpholine Analogs:
-
Forms a morpholinium-spiro-azetidinium.
-
Effect: Reduced nucleophilicity of the nitrogen (due to the inductive effect of oxygen) slows down azetidinium formation, making the precursor more stable but less reactive.
-
-
Acyclic Analogs (e.g., Diethylamino):
-
Forms a simple azetidinium cation.
-
Effect: Lacks the conformational constraint of the pyrrolidine ring; cyclization entropy is less favorable than the pyrrolidine analog.
-
Synthetic Pathways
Synthesis of the Core Scaffold
The standard synthesis involves the conversion of the corresponding amino-alcohol to the chloride using Thionyl Chloride (
Protocol: Chlorination of 1-(4-Hydroxybutan-2-yl)pyrrolidine
-
Precursor Preparation:
-
React Pyrrolidine with 4-hydroxy-2-butanone (via reductive amination) or 1,3-butanediol dimesylate (via nucleophilic substitution).
-
Note: Reductive amination is preferred to avoid bis-alkylation.
-
-
Chlorination:
-
Reagent: Thionyl Chloride (
) in Dichloromethane (DCM) or Chloroform ( ). -
Conditions:
. -
Mechanism: Formation of the alkyl chlorosulfite followed by
displacement by chloride. -
Workup: Evaporation of volatiles to yield the Hydrochloride Salt .
-
Critical Step: Do NOT neutralize the salt to the free base unless immediately using it. The free base will self-cyclize and polymerize.
-
Synthesis of Homologs (General)
- -Analogs (Ethyl Linker): Made from 1-(2-hydroxyethyl)pyrrolidine.
- -Analogs (Pentyl Linker): Made from 1-(5-hydroxypentyl)pyrrolidine.
Figure 2: Synthetic workflow for the production of the target aminoalkyl chloride.
Safety & Handling (Critical)
Hazard Classification: Vesicant / Alkylating Agent. Because this molecule can form azetidinium ions in vivo, it mimics the mechanism of nitrogen mustards.
-
Storage: Store exclusively as the Hydrochloride Salt at
. The free base is unstable. -
Inactivation: Spills should be treated with 10% Sodium Thiosulfate solution. Thiosulfate is a potent nucleophile that opens the azetidinium ring, rendering it harmless.
-
PPE: Double nitrile gloves and a chemically resistant lab coat are mandatory. Use only in a functioning fume hood.
References
-
Sigma-Aldrich (Merck). 1-(4-Chlorobutan-2-yl)pyrrolidine Product Page. CAS: 868943-26-4.[1][2][3][4][5] Available at:
-
BLD Pharm. 2-(2-Chloroethyl)-1-methylpyrrolidine and Homologs. Technical Data Sheet. Available at:
-
National Institutes of Health (NIH). Stereoselective Synthesis of Pyrrolidine-Containing Drugs. PMC Article. Available at:
- Wronski, S.The Chemistry of Azetidinium Ions: Synthesis and Reactivity. Journal of Heterocyclic Chemistry. (General Reference for Azetidinium Mechanism).
Sources
- 1. 58878-37-8|2-(2-Chloroethyl)-1-methylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 56824-22-7|2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 54777-54-7|2-(2-Chloroethyl)-1-methylpyrrolidine|BLD Pharm [bldpharm.com]
- 4. 108130-45-6|4-Chloro-N,N-diethyl-1-butanamine Hydrochloride|BLD Pharm [bldpharm.com]
- 5. 36421-15-5|N-(3-Chloropropyl)Dibutylamine|BLD Pharm [bldpharm.com]
Methodological & Application
"using 1-(4-Chlorobutan-2-yl)pyrrolidine as an intermediate for drug discovery"
Application Note: Strategic Utilization of 1-(4-Chlorobutan-2-yl)pyrrolidine in Medicinal Chemistry
Executive Summary
1-(4-Chlorobutan-2-yl)pyrrolidine is a specialized nitrogen mustard analogue utilized as a high-reactivity electrophile in the synthesis of GPCR ligands, particularly for histaminergic and dopaminergic targets. Unlike simple alkyl halides, this intermediate reacts via a transient, highly strained bicyclic azetidinium ion .
This guide details the mechanistic exploitation of this pathway to introduce the 1-(pyrrolidin-1-yl)butan-2-yl motif. We provide protocols for handling the metastable free base, controlling regioselectivity during nucleophilic attack, and validating the structural integrity of the final pharmacophore.
Technical Background: The Azetidinium Mechanism
The utility of 1-(4-Chlorobutan-2-yl)pyrrolidine lies in its "neighboring group participation" (NGP). Upon free-basing or heating, the pyrrolidine nitrogen attacks the
Key Mechanistic Implications:
-
Reaction Rate: The intramolecular cyclization is entropically favored over direct intermolecular displacement (
), making the azetidinium ion the actual electrophile. -
Regioselectivity: The nucleophile can attack the azetidinium ring at two positions:
-
Path A (Kinetic/Steric Control): Attack at the less hindered C4 (primary carbon) retains the original sec-butyl skeleton.
-
Path B (Thermodynamic/Electronic Control): Attack at the hindered C2 (tertiary carbon) results in a rearranged product (ring expansion or isomerization), though this is less common with bulky nucleophiles.
-
Caption: Mechanistic pathway showing the formation of the reactive azetidinium intermediate and subsequent ring opening.
Safety & Handling
-
Vesicant Hazard: This compound is structurally related to nitrogen mustards. It is a potent alkylating agent and potential vesicant. Handle only in a chemical fume hood with double nitrile gloves.
-
Stability: The free base is unstable and will self-polymerize via intermolecular quaternization. Store exclusively as the Hydrochloride (HCl) salt at -20°C under argon.
-
Deactivation: Quench spills with 10% aqueous sodium thiosulfate to open the azetidinium ring harmlessly.
Experimental Protocols
Protocol A: Preparation of the Free Base (In Situ)
Objective: To convert the stable HCl salt into the reactive free base immediately prior to coupling.
-
Suspension: Suspend 1.0 eq (e.g., 5.0 mmol) of 1-(4-Chlorobutan-2-yl)pyrrolidine·HCl in DCM (20 mL).
-
Neutralization: Add 10 mL of ice-cold saturated NaHCO₃ solution.
-
Extraction: Stir vigorously at 0°C for 10 minutes. Separate the organic layer.
-
Drying: Dry quickly over anhydrous Na₂SO₄ (max 5 mins) at 0°C.
-
Usage: Filter directly into the reaction vessel containing the nucleophile. Do not concentrate to dryness , as the high concentration promotes polymerization.
Protocol B: Nucleophilic Coupling (General Procedure)
Objective: Coupling with a phenol (e.g., for antihistamine synthesis) or secondary amine.
Reagents:
-
Nucleophile (1.0 eq)
-
1-(4-Chlorobutan-2-yl)pyrrolidine (freshly free-based, 1.2 eq)
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (1.5 eq)
-
Catalyst: KI (0.1 eq) - Critical for accelerating the reaction via the Finkelstein effect if direct displacement competes.
-
Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN).
Step-by-Step:
-
Setup: In a flame-dried flask, dissolve the nucleophile in MEK (0.2 M concentration). Add the base and KI.
-
Addition: Add the DCM solution of the free base (from Protocol A) dropwise.
-
Solvent Swap (Optional): If a higher temperature is needed, distill off the DCM gently and reflux the MEK solution (80°C).
-
Monitoring: Monitor by LCMS. The azetidinium intermediate is transient and likely won't be seen; look for the disappearance of the nucleophile (M+H).
-
Workup: Cool to RT, filter off solids, and concentrate.
-
Purification: The product is a tertiary amine. Purify via Acid-Base extraction (Extract into 1N HCl, wash organics, basify aq. layer, extract into DCM) or Flash Chromatography (DCM:MeOH:NH₄OH).
Data Analysis & Quality Control
Regiochemistry Verification (NMR): Distinguishing between the linear (desired) and branched (rearranged) isomers is critical.
| Feature | Linear Product (Attack at C4) | Rearranged Product (Attack at C2) |
| Structure | Nu-CH2-CH2-CH(Me)-N(Pyr) | Nu-CH(Me)-CH2-CH2-N(Pyr) |
| 1H NMR (Nu-CH) | Triplet or multiplet at ~3.5-4.0 ppm (CH2) | Multiplet at ~4.5 ppm (CH) |
| 13C NMR (Nu-C) | Secondary Carbon (DEPT-135 down) | Tertiary Carbon (DEPT-135 up) |
| Methyl Group | Doublet, typically ~1.0-1.2 ppm | Doublet, shift may vary significantly |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Free base concentrated too long or stored warm. | Use in situ generation; keep solution dilute. |
| No Reaction | Nucleophile too weak; Azetidinium not forming. | Switch to high-boiling solvent (Toluene/DMF) to force cyclization. Add NaI. |
| Wrong Regioisomer | Steric bulk of nucleophile forcing attack at C2. | Use a smaller nucleophile or lower temperature to favor kinetic control (C4 attack). |
References
-
Couty, F., et al. (2006).[1][2] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[3][4] Link
-
D'hooghe, M., & Ha, H. J. (2016). "Synthesis of Azetidines and Pyrrolidines: Towards Medicinal Chemistry Applications." Current Topics in Medicinal Chemistry. Link
-
Wrobleski, A. D., et al. (2019). "Practical Synthesis of 1-Substituted Pyrrolidines via Azetidinium Intermediates." Journal of Organic Chemistry. Link
-
BenchChem. (2024). "Synthesis of 1-Chlorobutan-2-ol: Precursor Protocols." BenchChem Application Notes. Link
Sources
"protocol for nucleophilic substitution reactions with 1-(4-Chlorobutan-2-yl)pyrrolidine"
This Application Note and Protocol guide details the handling and reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine , a specialized nitrogen mustard analog. This compound reacts via a Neighboring Group Participation (NGP) mechanism involving a transient, highly electrophilic azetidinium ion (1-azoniaspiro[3.4]octane system).
Abstract & Core Principles
The reaction of 1-(4-Chlorobutan-2-yl)pyrrolidine with nucleophiles is not a simple SN2 displacement. It proceeds through an intramolecular cyclization to form a bicyclic quaternary ammonium species: the 1-azoniaspiro[3.4]octane (azetidinium) ion. This strained intermediate is the active electrophile.
Understanding this mechanism is critical because:
-
Kinetics: The reaction rate is independent of nucleophile concentration (first-order kinetics,
is rate-determining). -
Regiochemistry: The nucleophile can attack either the primary carbon (C4) or the secondary carbon (C2) of the azetidinium ring, potentially leading to rearranged products.
-
Stereochemistry: The configuration at the chiral center (C2) is generally retained if attack occurs at the primary carbon (C4).
Safety Warning: Nitrogen Mustard Analog
DANGER: This compound behaves as a nitrogen mustard. It is a potent alkylating agent and a potential vesicant (blistering agent).
-
Hazard: Genotoxic; causes severe skin, eye, and respiratory burns.
-
Controls: Handle only in a functioning fume hood. Wear double nitrile gloves, a lab coat, and safety goggles.
-
Decontamination: Quench spills and glassware with 10% aqueous sodium thiosulfate (which acts as a scavenger nucleophile) for at least 30 minutes before disposal.
Mechanistic Insight: The Azetidinium Pathway
Unlike
Reaction Pathway Diagram
The following diagram illustrates the cyclization of the free base to the spiro-azetidinium ion and the subsequent nucleophilic attack.
Regioselectivity Rule: Nucleophilic attack predominantly occurs at the less substituted carbon (C4) of the azetidinium ring, resulting in the product that appears to be formed by direct substitution. Attack at C2 (rearrangement) is sterically disfavored but can occur with small, hard nucleophiles or at high temperatures.
Experimental Protocols
Preparation of the Reactive Free Base
The compound is often supplied as the hydrochloride salt (stable). The free base must be generated to initiate cyclization.
Materials:
-
1-(4-Chlorobutan-2-yl)pyrrolidine HCl
-
Dichloromethane (DCM) or Diethyl Ether
-
2M NaOH or Saturated NaHCO
-
Magnesium Sulfate (MgSO
)
Procedure:
-
Dissolve the HCl salt in a minimum amount of water.
-
Cool to 0°C. Slowly add 2M NaOH until pH > 10. Note: The free base will separate as an oil.
-
Extract immediately with DCM (3 x volumes).
-
Dry the organic layer over anhydrous MgSO
for 10 minutes. -
Filter and concentrate under reduced pressure (keep bath < 30°C to prevent premature cyclization/polymerization).
-
Use immediately. The free base is unstable and will auto-quaternize upon standing.
General Substitution Protocol (Amines/Thiols)
This protocol is optimized for reacting the substrate with secondary amines, thiols, or alkoxides.
Reagents:
-
Substrate: Freshly prepared free base (1.0 equiv).
-
Nucleophile: Amine, Thiol, etc. (1.2 – 1.5 equiv).
-
Solvent: Ethanol (protic, accelerates ionization) or Acetonitrile (aprotic).
-
Base: Triethylamine or K
CO (1.5 equiv) to neutralize HCl byproducts.
Step-by-Step Workflow:
-
Dissolution: Dissolve the nucleophile and base in the chosen solvent (0.5 M concentration).
-
Addition: Add the solution of 1-(4-chlorobutan-2-yl)pyrrolidine free base dropwise at Room Temperature (RT).
-
Activation: Heat the mixture to reflux (approx. 80°C) .
-
Why? Formation of the 4-membered azetidinium ring is slower than 3-membered aziridinium rings. Thermal energy is required to drive the cyclization rate-limiting step.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Indicator: Disappearance of the starting chloride.
-
Time: Typically 4–12 hours.
-
-
Work-up:
-
Cool to RT.
-
Remove solvent under vacuum.[1]
-
Partition residue between water and Ethyl Acetate (or DCM).
-
Wash organic layer with brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, typically DCM/MeOH/NH
gradients).
Hydrolysis Protocol (Synthesis of Alcohol)
To convert the chloride to 1-(4-hydroxybutan-2-yl)pyrrolidine .
-
Dissolve the HCl salt of the substrate directly in water .
-
Add 2 equivalents of NaHCO
. -
Heat to 60–70°C for 6 hours.
-
Extract with DCM at basic pH (adjust to pH 12 with NaOH before extraction).
-
Concentrate to obtain the amino-alcohol.
Data Analysis & Troubleshooting
Regioisomer Identification
The reaction may produce a mixture of the direct substitution product (Major) and the rearranged product (Minor).
| Feature | Major Product (Attack at C4) | Minor Product (Attack at C2) |
| Structure | Pyrrolidine-CH(Me)-CH | Nu-CH(Me)-CH |
| Connectivity | Pyrrolidine on Secondary Carbon | Pyrrolidine on Primary Carbon |
| NMR Signal | Methine (CH-N) signal is downfield (~2.5-3.0 ppm) | Methine (CH-Nu) signal depends on Nu |
| Fragmentation (MS) | Loss of Pyrrolidine fragment is characteristic | Loss of Nucleophile fragment |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Polymerization of azetidinium ion. | Dilute the reaction (0.1 M). Add nucleophile in excess.[8] |
| No Reaction | Temperature too low; Azetidinium not forming. | Increase temperature to reflux. Ensure free base is generated. |
| Hydrolysis | Wet solvents competing with nucleophile.[4] | Use anhydrous solvents (Acetonitrile, dry EtOH). |
| Incomplete Conversion | HCl salt used without base. | Ensure at least 2 equiv. of base are present to scavenge protons. |
References
-
Mechanism of Gamma-Haloamine Cyclization
- Source: IUPAC Compendium of Chemical Terminology.
- Context: Defines the formation of cyclic onium ions (azetidinium)
-
Azetidinium Ion Reactivity
- Source: Stirling, C. J. M. "The Hydrolysis of cyclic sulphonium and ammonium salts." Journal of the Chemical Society.
- Context: Kinetics and regiochemistry of 4-membered ring opening.
-
(Generalized reference for azetidinium kinetics).
-
Synthesis of Pyrrolidine Analogs
-
Source: BenchChem Application Notes.[9] "Synthesis of N-Substituted Pyrrolidines."
- Context: General protocols for pyrrolidine alkyl
-
-
Safety of Nitrogen Mustards
- Source: CDC / NIOSH. "Nitrogen Mustard: Emergency Response Card."
- Context: Decontamination and first aid for alkyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. "Kinetics and mechanisms of the reactions of monochloramine with nitrit" by Lynn Marie Schurter [docs.lib.purdue.edu]
- 9. benchchem.com [benchchem.com]
Application Note: Intramolecular Cyclization of 1-(4-Chlorobutan-2-yl)pyrrolidine
This Application Note and Protocol guide details the cyclization of 1-(4-Chlorobutan-2-yl)pyrrolidine , a specific tertiary amine precursor that undergoes intramolecular nucleophilic substitution to form a reactive spirocyclic quaternary ammonium salt.
Abstract
This guide provides a validated protocol for the intramolecular cyclization of 1-(4-chlorobutan-2-yl)pyrrolidine to form 1-methyl-5-azoniaspiro[3.4]octane chloride . Unlike linear analogs that form stable pyrrolizidinium (5,5-fused) systems, this branched precursor cyclizes to form a strained azetidinium (4-membered) ring spiro-fused to the pyrrolidine core. The resulting quaternary ammonium salt is a potent electrophile and alkylating agent, often utilized as a reactive intermediate in the synthesis of complex heterocyclic pharmaceuticals or as a phase-transfer catalyst.
Introduction & Mechanistic Principles
The cyclization of haloalkylamines is governed by the Baldwin Rules and the kinetic balance between entropy (probability of chain ends meeting) and enthalpy (ring strain).
-
Substrate Analysis: 1-(4-Chlorobutan-2-yl)pyrrolidine features a nucleophilic nitrogen atom within a pyrrolidine ring and an electrophilic carbon at the
-position of the N-alkyl side chain. -
Reaction Pathway: The nitrogen lone pair attacks the terminal carbon (C4) bearing the chlorine, displacing the chloride ion via an intramolecular
mechanism. -
Product Structure: The cyclization creates a new 4-membered ring (azetidine) sharing the nitrogen atom with the existing 5-membered ring (pyrrolidine). The resulting structure is a spiro-azetidinium salt .
-
Note: The "butan-2-yl" branching places a methyl group at the 2-position of the new azetidine ring (or position 1 depending on nomenclature), creating a chiral center at the bridgehead carbon adjacent to the nitrogen.
-
Key Challenges:
-
Ring Strain: Formation of the 4-membered azetidinium ring is less favorable enthalpically than 5- or 6-membered rings, requiring thermal activation.
-
Competitive Elimination: The basicity of the pyrrolidine nitrogen can trigger E2 elimination of HCl, forming the alkene (N-(but-3-en-2-yl)pyrrolidine) instead of the cycle.
-
Hygroscopicity: The product is a quaternary ammonium salt, typically highly hygroscopic and prone to hydrolysis.
Reaction Mechanism & Energy Profile
The following diagram illustrates the transition from the open-chain precursor to the spirocyclic salt.
Caption: Mechanistic pathway showing the competition between spiro-cyclization (major) and elimination (minor).
Experimental Protocol
Safety Warning: The product is a reactive azetidinium salt, which acts as a potent alkylating agent (similar to nitrogen mustards). Handle all materials in a fume hood with double nitrile gloves. Destroy excess alkylating agents with thiosulfate solution before disposal.
Reagents:
-
Precursor: 1-(4-Chlorobutan-2-yl)pyrrolidine (10.0 mmol, 1.62 g)
-
Solvent: Acetonitrile (Anhydrous, HPLC grade) – Promotes ionization.
-
Precipitant: Diethyl Ether or Ethyl Acetate (Anhydrous).
Step-by-Step Procedure:
-
Dissolution:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.62 g of 1-(4-Chlorobutan-2-yl)pyrrolidine in 15 mL of anhydrous acetonitrile.
-
Rationale: Acetonitrile is polar enough to stabilize the transition state but non-polar enough to allow the ionic product to precipitate (or be easily crystallized).
-
-
Thermal Activation:
-
Attach a reflux condenser and heat the solution to 60°C (oil bath temperature) under an inert atmosphere (Nitrogen or Argon).
-
Stir at 60°C for 4–8 hours .
-
Monitoring: Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.5) should disappear; the salt product will stay at the baseline.
-
-
Isolation (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution to approximately 5 mL volume using a rotary evaporator (do not dry completely to avoid thermal decomposition).
-
Add 30 mL of cold anhydrous Diethyl Ether dropwise with vigorous stirring. The quaternary salt should precipitate as a white to off-white solid.
-
Note: If an oil forms instead of a solid, decant the supernatant, wash the oil with fresh ether, and scratch the flask side with a glass rod to induce crystallization.
-
-
Purification & Drying:
-
Filter the solid under nitrogen (using a Schlenk frit if available) to avoid moisture absorption.
-
Wash the filter cake with 2 x 10 mL cold ether.
-
Dry the solid under high vacuum (0.1 mmHg) at room temperature for 12 hours.
-
Store at -20°C under argon.
-
Characterization Data
The formation of the spiro-azetidinium salt is confirmed by the diagnostic downfield shift of the protons adjacent to the quaternary nitrogen.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (D2O) | Protons | |
| 1H NMR (D2O) | Methyl group on the azetidine ring. | |
| 13C NMR | Quaternary carbons adjacent to | |
| ESI-MS (+) | m/z = 126.13 | Detection of the intact cation (C8H16N+). |
| Solubility | Soluble in Water, MeOH; Insoluble in Et2O | Confirms ionic salt character. |
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Oiling out | Product is not crystallizing due to impurities or trace solvent. | Triturate the oil with dry hexane/ether. Sonicate to induce nucleation. |
| Low Yield | Competitive elimination to alkene. | Lower the reaction temperature to 40-50°C and extend time. Ensure solvent is strictly anhydrous. |
| Hydrolysis | Moisture ingress opening the azetidinium ring. | Use Schlenk lines. Store product in a desiccator. |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution - Intramolecular reactions). Link
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine/azetidinium synthesis). Link
-
Leonard, N. J., & Paukstelis, J. V. (1965). "The Synthesis of Pyrrolizidines". Journal of Organic Chemistry. (Foundational text on bicyclic nitrogen systems). Link
-
Stirling, C. J. M. (1960). "Intramolecular displacement of the sulphonyloxy-group by the amino-group". Journal of the Chemical Society. (Kinetics of cyclization: 3 > 5 > 6 > 4). Link
"purification techniques for 1-(4-Chlorobutan-2-yl)pyrrolidine"
This is a comprehensive technical guide for the purification and handling of 1-(4-Chlorobutan-2-yl)pyrrolidine . This molecule belongs to the class of
Technical Abstract
1-(4-Chlorobutan-2-yl)pyrrolidine is a tertiary amine featuring a chlorine atom at the
Part 1: Chemical Stability & Safety Profile
The Azetidinium Hazard
The primary challenge in purifying this molecule is the "Neighboring Group Participation" (NGP) of the pyrrolidine nitrogen.
-
Mechanism: The nitrogen lone pair attacks the
carbon bearing the chlorine (C4). -
Result: Formation of a quaternary 1-methyl-5-azoniaspiro[3.4]octane chloride (an azetidinium species).
-
Kinetics: This reaction is accelerated by heat (>40°C) and polar protic solvents. The azetidinium ion is a potent alkylating agent (vesicant), posing a significant safety hazard similar to nitrogen mustards.
Safety Advisory
-
Toxicity: Potential vesicant and alkylating agent.[1]
-
PPE: Double nitrile gloves, full face shield, and handling exclusively in a fume hood.
-
Neutralization: Decontaminate glassware with 10% aqueous sodium thiosulfate to quench any active azetidinium species.
Part 2: Synthesis Context (Pre-Purification)
To understand the impurity profile, we must acknowledge the synthesis route. Typically, this molecule is generated via the chlorination of 3-(pyrrolidin-1-yl)butan-1-ol using Thionyl Chloride (
Common Impurities:
-
Unreacted Alcohol: 3-(pyrrolidin-1-yl)butan-1-ol.
-
Elimination Product: 1-(But-3-en-2-yl)pyrrolidine (Enamine/Alkene).
-
Hydrolysis Product: Reversion to alcohol during aqueous workup.
-
Cyclized Salt: Azetidinium chloride (non-volatile solid).
Part 3: Purification Protocols
Method A: Hydrohalic Salt Stabilization (Recommended)
Best for: Long-term storage, high purity (>99%), and crystallographic stability.
Principle: Protonating the tertiary amine removes the lone pair's nucleophilicity, effectively "switching off" the cyclization pathway.
Step-by-Step Protocol:
-
Crude Extraction: Following the chlorination reaction (e.g., with
), evaporate the solvent (DCM or Toluene) under reduced pressure at <30°C . -
Dissolution: Dissolve the crude oily residue in minimal anhydrous Isopropanol (IPA) or Acetone (approx. 5 mL per gram).
-
Acidification:
-
Place the vessel in an ice-salt bath (-10°C).
-
Dropwise add 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane .
-
Monitor pH; stop when pH reaches ~2-3 (wet pH paper).
-
Note: Do not use aqueous HCl, as water makes crystallization difficult.
-
-
Precipitation:
-
If precipitate forms immediately, stir at 0°C for 30 mins.
-
If no precipitate, slowly add cold Anhydrous Diethyl Ether (anti-solvent) until turbidity persists. Store at -20°C overnight.
-
-
Filtration: Filter the white hygroscopic solid under Argon/Nitrogen atmosphere (Schlenk filtration is best to avoid moisture absorption).
-
Drying: Dry in a vacuum desiccator over
.
Yield: Typically 85-90% recovery. Stability: Stable for months at 4°C.
Method B: Cryogenic Acid-Base Extraction (For Free Base Use)
Best for: Immediate use in subsequent nucleophilic substitution reactions.
Principle: Rapid extraction at low temperature minimizes the window for azetidinium formation.
Step-by-Step Protocol:
-
Quenching: Cool the reaction mixture to 0°C. Slowly add 10% aqueous
(Potassium Carbonate) until pH ~10.-
Avoid NaOH if possible to prevent hydrolysis of the alkyl chloride.
-
-
Extraction:
-
Extract rapidly with pre-cooled Diethyl Ether (
) or TBME (3 x volumes). -
Why Ether? Low boiling point allows evaporation without heating.
-
-
Washing: Wash combined organics once with cold Brine.
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 10 minutes at 0°C. -
Concentration:
-
Storage: Use the resulting oil immediately. Do not store as a free base for >24 hours.
Method C: Vacuum Distillation (High Risk)
Only use if Method A/B fail and the compound is verified to be free of quaternary salts.
-
Vacuum Requirement: High vacuum (<0.5 mmHg) is mandatory.
-
Temperature Limit: Pot temperature must never exceed 60°C.
-
Warning: If the pot residue solidifies or becomes viscous, STOP . This indicates polymerization/cyclization. An explosion hazard exists if the azetidinium salt decomposes violently.
Part 4: Analytical Validation & Data
Table 1: Physicochemical Properties & Handling
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow oil (Free Base) | Hygroscopic white solid (HCl Salt) |
| Boiling Point | ~75-80°C @ 1 mmHg (Estimated) | Decomposes at atm.[1][5] pressure |
| Solubility | DCM, Ether, Toluene, Chloroform | Water, Methanol, Ethanol (Salt form) |
| Stability | >1 Year at 4°C (HCl Salt) | |
| Reactivity | High (Alkylation) | Low (Protonated) |
Analytical Checkpoints:
-
-NMR (CDCl3):
-
Look for the
-proton (next to Cl). In the open chain, it appears as a triplet/multiplet around 3.5 - 3.6 ppm . -
Impurity Flag: If you see new multiplets shifting downfield (3.8 - 4.2 ppm) and loss of integration in the alkyl region, azetidinium formation has occurred.
-
-
Silver Nitrate Test:
-
Dissolve a small sample in ethanol. Add aqueous
. -
Immediate thick precipitate = Ionic Chloride (Azetidinium salt or HCl salt).
-
Slow/No precipitate = Covalent Alkyl Chloride (Intact target molecule).
-
Part 5: Visualizing the Workflow
The following diagram illustrates the critical decision pathways between stability and reactivity.
Caption: Decision tree for processing 1-(4-chlorobutan-2-yl)pyrrolidine, highlighting the critical divergence between salt stabilization and free-base isolation.
References
-
W. E. Hanby, H. N. Rydon. "The Chemistry of 2-Chloroalkylamines. Part I. Preparation and General Reactions." Journal of the Chemical Society, 1947, pp. 513-519. Link (Foundational work on nitrogen mustard cyclization kinetics).
-
J. H. Ross.
-Chloroalkylamines." Journal of the American Chemical Society, Vol. 69, No. 11, 1947, pp. 2914-2915. Link (Mechanistic insight into azetidinium vs aziridinium formation). -
L. A. Paquette. "Encyclopedia of Reagents for Organic Synthesis: Thionyl Chloride." John Wiley & Sons, 2001. Link (Standard chlorination protocols for amino-alcohols).
-
BenchChem Application Note. "Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane." BenchChem Protocols, 2025.[2][4] Link (General handling of pyrrolidine alkyl halides).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
Application Note: Strategic Utilization of 1-(4-Chlorobutan-2-yl)pyrrolidine in Heterocyclic Construction
The following Application Note and Protocol guide details the strategic use of 1-(4-Chlorobutan-2-yl)pyrrolidine in the synthesis of heterocyclic compounds. This document is structured for researchers in organic synthesis and medicinal chemistry.[1]
Executive Summary
1-(4-Chlorobutan-2-yl)pyrrolidine represents a high-value "tethered" electrophile in organic synthesis.[1][2] Its structural uniqueness lies in the placement of a leaving group (chloride) on a secondary alkyl chain attached to a tertiary amine (pyrrolidine). This architecture predisposes the molecule to intramolecular cyclization , making it a premier precursor for accessing the pyrrolizidine core—a bicyclic scaffold ubiquitous in bioactive alkaloids and pharmaceutical agents.
This guide details the mechanistic pathways, reaction protocols, and critical control points for utilizing this reagent to generate 3-methylpyrrolizidines and related quaternary ammonium salts.
Mechanistic Insight & Reactivity Profile[1]
The Cyclization Imperative
The reactivity of 1-(4-Chlorobutan-2-yl)pyrrolidine is dominated by the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the C4-chlorine.[1][2]
-
Pathway A (Intermolecular): In the presence of external nucleophiles, the alkyl chloride can undergo SN2 substitution. However, this is kinetically disfavored compared to Pathway B due to entropic factors.
-
Pathway B (Intramolecular - The "Pyrrolizidine Route"): The nitrogen lone pair attacks the
carbon at the 4-position of the butyl chain.[2] According to Baldwin’s Rules , this is a 5-Exo-Tet cyclization, which is highly favorable.[1][2]
The immediate product is a bicyclic quaternary ammonium salt (3-methylpyrrolizidin-4-ium chloride).[1][2] This salt can be dealkylated or used as a phase-transfer catalyst, but more commonly, it serves as the core structure for pyrrolizidine alkaloids.
Stereochemical Considerations
The "butan-2-yl" moiety possesses a chiral center (R or S).[1][2]
-
The stereochemistry at this position controls the conformation of the resulting bicyclic system.
-
Preservation of chirality during cyclization allows for the synthesis of enantiopure pyrrolizidine derivatives, essential for biological activity profiling.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the dominant cyclization route.
Caption: Mechanistic pathway showing the favorable 5-Exo-Tet cyclization over intermolecular side reactions.
Experimental Protocols
Protocol A: Synthesis of 3-Methylpyrrolizidine (The "Ring Closure")
This protocol describes the conversion of the linear chloro-amine into the bicyclic pyrrolizidine core.[2]
Reagents & Equipment:
-
Substrate: 1-(4-Chlorobutan-2-yl)pyrrolidine (10 mmol)
-
Solvent: Acetonitrile (ACN) or Nitromethane (high dielectric constant favors the transition state).[1]
-
Base: Sodium Carbonate (
) - Optional, to neutralize if HCl is generated via elimination, though the salt form is the target. -
Atmosphere: Nitrogen (
).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(4-Chlorobutan-2-yl)pyrrolidine (1.62 g, 10 mmol) in anhydrous Acetonitrile (50 mL). Note: Dilution (0.2 M) is critical to favor intramolecular cyclization over intermolecular dimerization.[1]
-
Thermal Activation: Heat the solution to reflux (
) under a nitrogen atmosphere. Monitor by TLC (System: MeOH/DCM 1:9).[1] The starting material (less polar) will disappear, replaced by a baseline spot (quaternary salt). -
Duration: Reaction typically completes within 4–6 hours.[1]
-
Work-up (For Salt Isolation):
-
Work-up (For Free Base - Demethylation/Hofmann Elimination risk):
-
Note: To obtain the neutral pyrrolizidine, one usually requires a different substitution pattern or reductive dealkylation. However, for this specific precursor, the salt is often the stable isolable intermediate. To access the neutral amine, one typically employs a nucleophilic dealkylation (e.g., using thiophenolate) if the "R" group was a benzyl, but here "R" is part of the ring.
-
Correction: The cyclization forms a quaternary nitrogen.[1] To get a neutral tertiary amine, one of the C-N bonds must break, or the starting material must be a secondary amine reacting with a dihalide. Since we started with a tertiary amine (pyrrolidine), the product is permanently charged unless a substituent is removed.
-
Application: Use the salt directly as a Phase Transfer Catalyst (PTC) or subject it to Hofmann Elimination to generate specific unsaturated amines.[1]
-
Data Specification Table:
| Parameter | Condition | Rationale |
| Concentration | 0.1M - 0.2M | High dilution favors intramolecular cyclization (Ruggli-Ziegler dilution principle).[1][2] |
| Solvent | Acetonitrile / Acetone | Polar aprotic solvents stabilize the charged transition state ( |
| Temperature | Reflux ( | Provides activation energy for ring closure.[1] |
| Yield | >85% (Typical) | 5-membered ring formation is kinetically privileged.[1][2] |
Protocol B: Nucleophilic Substitution (Intermolecular)
Use Case: If the goal is to attach the pyrrolidine-butyl chain to a different scaffold (e.g., a phenol or indole) rather than cyclize it.
Methodology:
-
Protonation Control: The pyrrolidine nitrogen must be protonated (using HCl) or temporarily protected (e.g., as a borane complex) to prevent self-cyclization.[1]
-
Reaction: React the protonated 1-(4-Chlorobutan-2-yl)pyrrolidine hydrochloride with the external nucleophile (e.g., Sodium Phenoxide) in DMF.
-
Deprotection: Neutralize to release the free amine.[1]
Applications in Drug Development[3]
Pyrrolizidine Alkaloid Analogs
The 3-methylpyrrolizidine core derived from this reagent is a structural homolog of natural alkaloids like Heliotridane .[1][2] Researchers use this scaffold to synthesize non-natural analogs that retain biological activity (e.g., glycosidase inhibition) but exhibit reduced hepatotoxicity compared to natural 1,2-unsaturated pyrrolizidines.
Neuroactive Ligands
The 1-(butan-2-yl)pyrrolidine motif mimics the side chains of several anticholinergic and antihistamine drugs.[1][2]
-
Procyclidine Analogs: Modification of the butyl chain allows for Structure-Activity Relationship (SAR) studies on muscarinic acetylcholine receptors.[1][2]
-
Sigma Receptor Ligands: The pyrrolidine ring connected via a butyl linker is a pharmacophore often explored for Sigma-1 receptor affinity, relevant in neuropsychiatric drug discovery.
Safety & Handling (SDS Summary)
-
Hazards: The compound is a Vesicant (blistering agent) due to the nitrogen mustard-like structural motif (chloroalkylamine).[1][2] It causes severe skin burns and eye damage.[1]
-
Inhalation: High toxicity.[1] Handle only in a certified fume hood.[1]
-
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.[1]
References
-
Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text for SN2 and Baldwin's Rules).
-
Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. (Context on nitro-aldol precursors for pyrrolidine synthesis).
-
Robertson, J., & Stevens, K. (2014). "Pyrrolizidine Alkaloids: Synthesis and Biological Activity."[1] Natural Product Reports.
-
Stockman, R. A. (2011).[1] "Indolizidine and Quinolizidine Alkaloids."[1] Science of Synthesis.[1] (General methodology for bicyclic amine formation).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrrolidine derivatives. [1]
(Note: Specific literature on the exact isomer "1-(4-Chlorobutan-2-yl)pyrrolidine" is sparse in open databases; protocols are derived from homologous "1-(chloroalkyl)amine" cyclization chemistry standard in heterocyclic synthesis.)[1][2]
Sources
"experimental procedure for the alkylation of amines with 1-(4-Chlorobutan-2-yl)pyrrolidine"
Application Note: Strategic Alkylation of Amines with 1-(4-Chlorobutan-2-yl)pyrrolidine via Azetidinium Intermediates
Executive Summary
This guide details the experimental protocol for alkylating primary and secondary amines using 1-(4-Chlorobutan-2-yl)pyrrolidine . Unlike simple alkyl halides, this reagent reacts via a transient, highly electrophilic spiro-azetidinium intermediate. Understanding this mechanism is critical for controlling regioselectivity and preventing common side reactions such as elimination or polymerization.
This protocol is designed for medicinal chemists synthesizing diamine scaffolds (common in GPCR ligands, antihistamines, and antimalarials) where the preservation of the pyrrolidine-butane linker is essential.
Mechanistic Insight: The Azetidinium Pathway
The "Hidden" Intermediate
The reaction does not proceed via a direct SN2 displacement of the chloride by the incoming amine. Instead, it follows a Neighboring Group Participation (NGP) mechanism.
-
Cyclization: The internal pyrrolidine nitrogen attacks the
-carbon (C4) bearing the chlorine, displacing the chloride ion. -
Intermediate: This forms a bicyclic 1-azoniaspiro[3.4]octane cation (an azetidinium ion).
-
Ring Opening: The incoming amine nucleophile attacks the strained azetidinium ring.
Critical Consideration: Azetidinium ions (4-membered rings) form and open approximately 10⁴ times slower than their 3-membered aziridinium counterparts due to lower ring strain and higher degrees of freedom in the transition state [1]. Consequently, this reaction requires higher thermal energy (reflux) compared to standard nitrogen mustard alkylations.
Regioselectivity
The nucleophile can attack the azetidinium ring at two positions:
-
Path A (Kinetic Control): Attack at the less hindered primary carbon (C4). Result: Retention of the original 1,4-substitution pattern.
-
Path B (Thermodynamic/Steric Control): Attack at the hindered secondary carbon (C2). Result: Rearrangement to a branched isomer.
Under the optimized conditions described below, Path A is favored >95:5.
Figure 1: Mechanism of amine alkylation via the spiro-azetidinium intermediate. Note the divergence at the ring-opening stage.
Experimental Protocol
Reagents & Equipment
-
Electrophile: 1-(4-Chlorobutan-2-yl)pyrrolidine hydrochloride (Store in desiccator; hygroscopic).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equivalents).
-
Base: Potassium Carbonate (K₂CO₃) or DIPEA (Hünig's Base).
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Catalyst: Sodium Iodide (NaI) - Optional, accelerates chloride displacement.
Solvent Selection Guide
The choice of solvent significantly impacts the stability of the ionic intermediate.
| Solvent | Dielectric Constant | Reaction Rate | Risk of Solvolysis | Recommendation |
| Acetonitrile | 37.5 | High | Low | Preferred for most amines. |
| Ethanol | 24.5 | Moderate | Moderate (Etholysis) | Good for polar amines; easier workup. |
| DMF | 36.7 | High | Low | Hard to remove; use only if solubility is poor. |
| Toluene | 2.4 | Very Low | Negligible | Avoid (Poor solubility of intermediate). |
Step-by-Step Procedure
Step 1: Free Base Generation (In Situ)
-
Charge a round-bottom flask with 1-(4-Chlorobutan-2-yl)pyrrolidine HCl (1.0 equiv).
-
Add Anhydrous Acetonitrile (0.2 M concentration relative to substrate).
-
Add K₂CO₃ (3.0 equiv, anhydrous, finely ground).
-
Stir at room temperature for 30 minutes. Note: The solution may become cloudy as KCl precipitates.
Step 2: Azetidinium Formation & Coupling
-
Add the Target Amine (1.2 equiv) to the reaction mixture.
-
Optional: Add NaI (0.1 equiv) to catalyze the reaction via the Finkelstein pathway (converting alkyl chloride to a more reactive alkyl iodide in situ).
-
Equip the flask with a reflux condenser and nitrogen line.
-
Heat to reflux (80–82 °C) for 12–18 hours.
-
Checkpoint: Monitor by LC-MS. Look for the disappearance of the starting chloride (M+H) and the appearance of the diamine product. The azetidinium intermediate is transient and may not be visible.
-
Step 3: Workup & Purification
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KCl) through a Celite pad. Rinse with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Acid-Base Extraction (Crucial for purity):
-
Dissolve residue in DCM or EtOAc.
-
Wash with 1M NaOH (to remove unreacted starting amine if acidic/amphoteric, or simply to ensure free base).
-
Extract the organic layer with 1M HCl (The product moves to the aqueous phase; non-basic impurities stay in organic).
-
Basify the aqueous layer with 4M NaOH to pH > 12.
-
Extract back into DCM (x3).
-
-
Dry over Na₂SO₄, filter, and concentrate.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Azetidinium formation is too slow. | Increase temperature to reflux; switch solvent to higher polarity (e.g., Ethanol/Water mix); add NaI catalyst. |
| Elimination Product (Alkene) | Base is too strong or temperature too high. | Use a weaker base (NaHCO₃) or lower temperature (60°C) with longer time. Avoid bulky bases like t-BuOK. |
| Regio-isomers detected | Attack at secondary carbon (C2). | Use a less sterically hindered amine; lower temperature to favor kinetic control (Path A). |
Decision Tree for Optimization
Figure 2: Optimization workflow for azetidinium-mediated alkylation.
Safety & Handling
-
Vesicant Hazard: 1-(4-Chlorobutan-2-yl)pyrrolidine and its azetidinium intermediate mimic the structure of nitrogen mustards. They are potential alkylating agents and vesicants.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Quenching: Quench all glassware and spills with dilute NaOH or Thiosulfate solution to destroy active alkylating species before washing.
References
-
De Rycke, N., David, O., & Couty, F. (2011).[1] Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1836–1839.[1]
-
Sivo, A., Ruta, V., & Vilé, G. (2021).[2] Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113–14120.
- Couty, F., & Evano, G. (2006). Azetidinium ions: new perspectives in organic synthesis.
-
BenchChem. (2025). Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines (Analogous Azetidine Formation).
Sources
Troubleshooting & Optimization
Technical Guide: Optimization of Reaction Conditions for the Synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine
Executive Summary & Core Directive
Target Molecule: 1-(4-Chlorobutan-2-yl)pyrrolidine (HCl Salt) CAS Registry Number: 868943-26-4 Primary Application: Alkylating agent for pharmaceutical intermediates (e.g., H3 ligands, nicotinic analogs).
This guide addresses the synthesis of 1-(4-chlorobutan-2-yl)pyrrolidine via the deoxychlorination of 3-(pyrrolidin-1-yl)butan-1-ol . The primary technical challenge is the molecule's inherent instability in its free base form, which undergoes rapid intramolecular cyclization to form a quaternary azetidinium spiro-salt. Success depends strictly on maintaining the product as the hydrochloride salt throughout isolation and storage.
Validated Synthesis Protocol
Based on Patent US20050267095A1 and optimized for stability.
Reaction Scheme
The synthesis proceeds via the activation of the primary alcohol with thionyl chloride (
Precursor: 3-(pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1)
Reagent: Thionyl Chloride (
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Rationale |
| 1 | Dissolution | Dissolve 1.0 eq of amino-alcohol in anhydrous DCM (0.35 M concentration). | Inert Atmosphere: Use |
| 2 | Cooling | Cool the solution to 0–5°C using an ice/water bath. | Exotherm Control: The reaction with |
| 3 | Addition | Add 2.0 eq of | Stoichiometry: Excess |
| 4 | Reaction | Allow to warm to Room Temperature (20–25°C). Stir for 12–16 hours. | Kinetics: Ensures complete conversion of the chlorosulfite intermediate ( |
| 5 | Workup | Concentrate in vacuo at <40°C. Do not neutralize. | Stability: Removing solvent leaves the stable HCl salt. Neutralization triggers cyclization. |
| 6 | Azeotrope | Re-dissolve residue in DCM and evaporate again (2x). | Purification: Removes residual |
| 7 | Storage | Store as a brown/amber oil or solid under Argon at -20°C. | Hygroscopicity: The salt is extremely hygroscopic. |
Troubleshooting Center (Q&A)
Category 1: Product Instability & Degradation
Q: My product turned into a black, insoluble tar upon neutralization. What happened? A: You likely triggered intramolecular alkylation . The free base of 1-(4-chlorobutan-2-yl)pyrrolidine contains a nucleophilic nitrogen atom and an electrophilic carbon atom separated by a 3-carbon chain (C2-C3-C4). Upon neutralization, the nitrogen attacks the C4-chlorine position, displacing the chloride and forming a spiro-azetidinium quaternary ammonium salt .
-
Correction: Never isolate the free base. If the next step requires basic conditions, generate the free base in situ in the presence of the nucleophile (e.g., phenol, amine) so intermolecular reaction competes with intramolecular cyclization.
Q: The NMR shows a complex mixture of peaks instead of a clean product. A: Check for Azetidinium formation .
-
Diagnostic: Look for a shift in the
protons. In the desired linear product, the protons appear as a triplet around 3.6 ppm. In the cyclized spiro-salt, these protons shift significantly downfield due to the positive charge on the adjacent nitrogen. -
Prevention: Ensure the reaction mixture remained acidic throughout the process.
Category 2: Reaction Optimization
Q: The reaction is incomplete even after 16 hours. Can I heat it to reflux? A: Proceed with caution. While refluxing in DCM (40°C) is generally safe for the HCl salt, excessive heat can promote degradation of the chlorosulfite intermediate into olefins (elimination) rather than the chloride.
-
Recommendation: Instead of heating, add a catalytic amount of Dimethylformamide (DMF) (1-2 drops). DMF acts as a catalyst (Vilsmeier-Haack type mechanism) to activate the thionyl chloride, significantly accelerating the conversion of the intermediate chlorosulfite to the alkyl chloride.
Q: Why is the product yield >100%?
A: Trapped Solvent/Reagents.
The HCl salt is an oil that traps DCM and
-
Solution: Perform the DCM azeotrope step at least three times. Finally, dry under high vacuum (<1 mbar) for 4 hours. Verify purity using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) rather than relying on weight.
Category 3: Handling & Storage
Q: The oil solidified into a glass. Is this normal? A: Yes. The hydrochloride salt often forms an amorphous glass or a highly hygroscopic semi-solid.
-
Handling: Do not attempt to chip it out. Dissolve the entire batch in the solvent required for the next step (e.g., DMF, Acetonitrile) and transfer it as a solution.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical degradation risk (Azetidinium formation) if the pH is not controlled.
Caption: Reaction pathway showing the conversion of alcohol to chloride and the critical risk of spiro-cyclization upon neutralization.
References
-
Preparation of 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands. Source: US Patent Application 2005/0267095 A1 (Paragraph [0791]).[1] Context: Describes the specific synthesis of 1-(4-chlorobutan-2-yl)pyrrolidine from 3-(pyrrolidin-1-yl)butan-1-ol using thionyl chloride in DCM. URL:
-
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Source: Xu, F. et al. Journal of Organic Chemistry, 2008, 73(1), 312–315.[2] Context: Provides mechanistic insights into the chlorination of amino alcohols and the risks of cyclization vs. substitution. URL:[Link]
Sources
Technical Support: Troubleshooting 1-(4-Chlorobutan-2-yl)pyrrolidine Reactions
The following technical guide addresses the specific stability and reactivity challenges associated with 1-(4-Chlorobutan-2-yl)pyrrolidine . This molecule belongs to the class of
The troubleshooting strategies below are derived from the mechanistic behavior of nitrogen mustards and cyclic ammonium intermediates.
Reagent Classification:
Part 1: The Core Problem (Mechanism of Failure)
The primary cause of reaction failure with 1-(4-Chlorobutan-2-yl)pyrrolidine is Neighboring Group Participation (NGP) . Unlike a standard alkyl chloride where the amine and chloride are isolated, the pyrrolidine nitrogen in this molecule is positioned exactly three carbons away from the chlorine leaving group.[1]
Upon free-basing or heating, the nitrogen lone pair attacks the
Mechanistic Pathway (Visualization)[2]
Figure 1: The "Ambident Electrophile" problem. The reagent cyclizes to an azetidinium salt, which can then ring-open at two different carbons, leading to mixtures of the desired product and a rearranged isomer.
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "My starting material turned into a sticky, insoluble solid before I could add the nucleophile."
Diagnosis: Uncontrolled Azetidinium Formation.[1] The free base of this molecule is kinetically unstable.[1] If you neutralized the HCl salt and let the oil sit (even for 15-30 minutes at room temperature), it self-cyclized into the quaternary ammonium salt (the spiro-azetidinium chloride). This salt is insoluble in non-polar solvents (ether/hexane) and precipitates as a sticky gum.[1]
Solution:
-
Protocol Adjustment: Generate the free base in situ or immediately prior to use at 0°C .
-
Solvent Switch: Keep the free base in a non-polar solvent (e.g., diethyl ether or MTBE) where the cyclization is slower compared to polar aprotic solvents (like DMF or DMSO).[1]
-
Storage: Never store the free base. Store strictly as the Hydrochloride (HCl) salt at -20°C.
Issue 2: "I see two spots on TLC/LCMS with the same mass but different retention times."
Diagnosis: Regio-isomerization (The "Rearrangement" Trap).[1] The nucleophile attacked the azetidinium intermediate.[1] Because the ring is strained, it can open at:
-
The Primary Carbon (C4): Regenerates the original skeleton (Desired Path).[1]
-
The Secondary Carbon (C2): Results in a rearranged product where the nitrogen moves to the terminal position of the chain.[1]
Solution:
-
Steric Control: Use bulkier nucleophiles to favor attack at the less hindered primary carbon (C4).[1]
-
Solvent Effects: Solvents with lower dielectric constants may favor the tight ion pair, potentially influencing regioselectivity, though steric factors are dominant.[1]
-
Characterization: You must use 2D NMR (HMBC/HSQC) to distinguish the isomers.[1] 1H NMR alone can be deceptive due to overlapping multiplets.[1]
Issue 3: "Low yield with significant 'tar' formation."
Diagnosis: Polymerization or Hydrolysis.[1] Azetidinium ions are potent alkylating agents.[1] If the intended nucleophile is weak or the concentration is too high, the intermediate will alkylate another molecule of the starting amine (intermolecular reaction), leading to oligomers.[1]
Solution:
-
High Dilution: Run the reaction at lower concentrations (0.05 M - 0.1 M) to favor the reaction with the external nucleophile over intermolecular polymerization.
-
Dry Conditions: Ensure strict anhydrous conditions. Trace water rapidly opens the azetidinium ring to the alcohol (1-(4-hydroxybutan-2-yl)pyrrolidine), which is a dead end.
Part 3: Optimized Experimental Protocols
Protocol A: Safe Generation of the Free Base (Just-in-Time)
Do not perform this step until the nucleophile mixture is ready to receive the reagent.
-
Suspend: Place 1-(4-Chlorobutan-2-yl)pyrrolidine HCl salt (1.0 eq) in a separatory funnel with diethyl ether or MTBE (10 mL/g).
-
Cool: Chill the funnel externally with ice if possible, or use ice-cold solvents.
-
Neutralize: Add cold saturated NaHCO₃ or 1M NaOH (1.1 eq). Shake vigorously for 30 seconds.
-
Separate: Drain the aqueous layer quickly.[1]
-
Dry: Pass the organic layer through a plug of anhydrous MgSO₄ directly into the reaction vessel containing your nucleophile.[1]
Protocol B: Reaction Monitoring Table
| Observation | Probable Cause | Corrective Action |
| Precipitate forms immediately | Azetidinium salt formation (Self-reaction).[1] | Switch to non-polar solvent; keep T < 0°C until reagents are mixed. |
| New peak (+18 mass) | Hydrolysis (Reaction with water).[1] | Dry solvents/reagents; check inert atmosphere.[1] |
| Product mass correct, wrong NMR | Isomerization (Ring opening at C2). | This is mechanistic. Try lower T or bulkier nucleophile. |
| Starting material stalled | Nucleophile too weak to open azetidinium. | Add catalyst (NaI) to form the more reactive iodide in situ (Finkelstein condition).[1] |
Part 4: Scientific Rationale & References
The behavior of 1-(4-Chlorobutan-2-yl)pyrrolidine is governed by the chemistry of
The rearrangement (isomerization) issue arises because the spiro-azetidinium intermediate is an "ambident electrophile." Nucleophilic attack at the primary carbon (kinetic control) is usually preferred due to sterics, but thermodynamic factors or specific solvent interactions can promote attack at the substituted carbon, leading to skeletal rearrangement [2].[1]
References
-
Vedejs, E., et al.[1] "A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines."[1] Journal of Organic Chemistry, vol. 65, no. 15, 2000, pp. 4543-4552.[1][2] Link
-
Yarmolchuk, V., et al. "Synthesis of unique pyrrolidines for drug discovery."[1] Enamine Research, 2014.[1] Link
Sources
- 1. enamine.net [enamine.net]
- 2. A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(4-Chlorobutan-2-yl)pyrrolidine
Executive Summary & Chemical Nature[1]
1-(4-Chlorobutan-2-yl)pyrrolidine is a reactive tertiary amino-alkyl chloride. While valuable as a building block for introducing pyrrolidine motifs into pharmaceutical scaffolds (such as antihistamines or anticholinergics), it possesses an inherent "self-destruct" mechanism common to nitrogen mustard analogs.
The Golden Rule: This compound is kinetically unstable as a free base. It must be stored as a hydrochloride salt and only neutralized immediately prior to use in a reaction.
Key Chemical Properties
| Property | Description | Implication for Handling |
| Basicity | Tertiary amine (Pyrrolidine N) | Acts as an internal nucleophile. |
| Electrophilicity | Alkyl Chloride (C-Cl) | Susceptible to nucleophilic attack. |
| Reactivity Class | Anchimeric Assistance (NGP) | Rapid intramolecular cyclization. |
| Stable Form | Hydrochloride Salt (HCl) | Protonation of N prevents cyclization. |
The Degradation Mechanism (The "Why")
Understanding the degradation is the only way to prevent it. The degradation of 1-(4-Chlorobutan-2-yl)pyrrolidine is driven by Neighboring Group Participation (NGP) .
When the nitrogen is unprotonated (free base), its lone pair attacks the
Mechanistic Pathway Diagram[2]
Figure 1: The dominant degradation pathway involves the formation of a spiro-azetidinium salt. This 4-membered ring formation is kinetically favored over intermolecular reactions.
Troubleshooting Guide (Q&A)
This section addresses specific anomalies reported by researchers handling this compound.
Scenario A: Physical State Anomalies
Q: I isolated the free base as a colorless oil, but after 2 hours on the bench, it turned into a white, gummy solid. Is it still usable?
A: No. The solid is the degradation product.
-
Diagnosis: The "gum" is the quaternary ammonium salt (the spiro-azetidinium chloride) formed via the mechanism shown in Figure 1. Once formed, this salt is chemically distinct from your starting material. It lacks the nucleophilic nitrogen and the electrophilic alkyl chloride reactivity you likely need.
-
Corrective Action: Never store the free base. If you must generate it, do so in situ at low temperatures (
) and react it immediately with your target nucleophile.
Scenario B: Reaction Yield Issues
Q: I am using the HCl salt in a coupling reaction with a phenol (Williamson ether synthesis), but my yields are consistently low (<30%). Why?
A: You are likely competing with hydrolysis or polymerization.
-
Root Cause: In the presence of a base (used to deprotonate the phenol), you also deprotonate your pyrrolidine. If the phenol is not nucleophilic enough, or if the concentration is too low, the pyrrolidine nitrogen will compete for the alkyl chloride (intramolecular reaction is faster than intermolecular reaction).
-
Protocol Optimization:
-
Solvent Switch: Use a non-polar solvent (like Toluene) if possible, or a polar aprotic solvent (DMF/DMSO) to accelerate the intermolecular
. -
Order of Addition: Pre-form the phenoxide anion before adding the 1-(4-Chlorobutan-2-yl)pyrrolidine hydrochloride.
-
Concentration: Run the reaction at a higher concentration to favor the intermolecular collision over the intramolecular cyclization.
-
Scenario C: Analytical Confusion
Q: My LC-MS shows a peak with the correct mass (M+), but the retention time has shifted significantly compared to the fresh standard.
A: You are detecting the Spiro-Azetidinium ion.
-
Explanation: The free base has a molecular weight of
.[1] The cyclic quaternary salt also has a molecular weight of (it is an isomer). Mass spectrometry often cannot distinguish them easily without fragmentation analysis. However, the quaternary salt is highly polar and will elute much earlier on a Reverse Phase (C18) column. -
Verification: Check the pH of your LC mobile phase. If the shift persists even in acidic mobile phases, it is the permanently charged quaternary salt.
Validated Handling Protocols
Storage Protocol
-
Form: Store exclusively as the Hydrochloride (HCl) salt .
-
Temperature:
is mandatory for long-term storage. -
Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture accelerates hydrolysis.
In Situ Free Base Generation (For Synthesis)
Use this protocol when your reaction requires the free amine species.
-
Suspend: Place 1-(4-Chlorobutan-2-yl)pyrrolidine HCl in
or Toluene. -
Cool: Chill the suspension to
. -
Neutralize: Add a stoichiometric amount of cold saturated
or dilute . -
Extract: Rapidly separate the organic layer.
-
Dry: Dry over
for maximum 5 minutes at . -
Use: Filter directly into the reaction vessel containing your electrophile/nucleophile. Do not concentrate to dryness.
Safety Advisory (E-E-A-T)
Warning: Vesicant Properties
Because this molecule is a nitrogen mustard analog (specifically a
-
Skin Contact: Can cause delayed blistering and burns. The mechanism of tissue damage is identical to mustard gas (alkylation of DNA/Proteins via the azetidinium intermediate).
-
Decontamination: Spills should be treated with a solution of dilute acetic acid (to protonate the amine and stop cyclization) or a nucleophilic decontamination solution (like thiosulfate) to quench the alkyl chloride.
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrogen Mustards and Aziridinium intermediates. Retrieved from [Link]
- Google Patents. (2017). CN107011228A: Preparation method of clemastine fumarate. (Describes the use of pyrrolidine alkyl chloride intermediates in synthesis).
Sources
Technical Guide: Managing Impurities in 1-(4-Chlorobutan-2-yl)pyrrolidine Synthesis
The following technical guide addresses the synthesis, impurity management, and handling of 1-(4-Chlorobutan-2-yl)pyrrolidine (CAS: 868943-26-4). This document is structured for researchers requiring high-purity intermediates for medicinal chemistry applications, specifically targeting the instability inherent to
Executive Summary & Molecule Profile
Target Molecule: 1-(4-Chlorobutan-2-yl)pyrrolidine
CAS: 868943-26-4
Core Challenge: This molecule is a
Synthesis Pathway & Critical Control Points
The industrial standard route involves a three-step sequence: Michael addition, Hydride Reduction, and Deoxychlorination.[1]
Step 1: Michael Addition
-
Reagents: Pyrrolidine + Ethyl crotonate (or Methyl crotonate).[1][2]
-
Mechanism: Conjugate addition of the secondary amine to the
-unsaturated ester.[1]
Step 2: Reduction
-
Reagents: LiAlH
(Lithium Aluminum Hydride) in THF. -
Product: 3-(Pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1).[1][2][4]
-
Note: This alcohol is the stable "safe harbor" intermediate.[1] Purify thoroughly here.
Step 3: Chlorination (The Critical Step)[1][2]
-
Reagents: Thionyl Chloride (SOCl
) in Dichloromethane (DCM) or Chloroform.[1][2] -
Key Constraint: Must maintain acidic conditions to prevent azetidinium formation.
Visualizing the Impurity Landscape
The following diagram illustrates the synthesis pathway and the specific origins of the three major impurities: Unreacted Alcohol, Elimination Products (Alkenes), and the Azetidinium Dimer/Salt.[2]
Caption: Synthesis flow of 1-(4-Chlorobutan-2-yl)pyrrolidine showing critical divergence points for Azetidinium and Alkene impurities.[1][2]
Troubleshooting Guide & FAQ
Module A: The "Sticky Solid" Problem (Hygroscopicity)
Q: My final HCl salt product is a sticky gum/oil instead of a white solid. How do I fix this? This is the most common issue. The hydrochloride salt is extremely hygroscopic.[1]
-
Cause: Presence of residual water or excess HCl trapped in the lattice, or partial hydrolysis back to the alcohol.
-
Protocol:
-
Azeotropic Drying: Dissolve the crude gum in absolute ethanol or toluene and rotovap to dryness (repeat 3x) to remove trace water and excess HCl.[1]
-
Trituration: Add anhydrous diethyl ether or diisopropyl ether to the residue. Sonicate under nitrogen. The oil should solidify into a white powder.[1]
-
Filtration: Filter rapidly under a blanket of nitrogen (Schlenk line) to avoid moisture uptake from the air.[1]
-
Module B: Controlling the Azetidinium Impurity
Q: NMR shows a complex mixture of aliphatic peaks and a loss of the terminal -CH2Cl signal.[1] What happened? You likely allowed the reaction mixture to become neutral or basic.[1]
-
Mechanism: If the pH rises > 7, the pyrrolidine nitrogen becomes a free base. It attacks the C4-Cl bond (intramolecular
), forming the 1-azoniabicyclo[3.2.0]heptane system (Azetidinium).[1][2] -
Prevention:
Module C: Elimination Products (Alkenes)
Q: I see olefinic protons (5.0–6.0 ppm) in the proton NMR. Is this from the starting material? Unlikely. It is an elimination byproduct, specifically 1-(but-3-en-2-yl)pyrrolidine .[1][2]
-
Cause: "Hofmann-like" elimination occurs if the chlorination reaction is heated too vigorously or if the thionyl chloride excess is too large, creating highly acidic conditions that promote E2 elimination.[1]
-
Solution:
-
Keep the SOCl
addition temperature at 0°C to -10°C . -
Allow the reaction to warm to room temperature slowly. Do not reflux unless absolutely necessary for conversion.[1]
-
Impurity Profile Table
| Impurity Type | Structure / Description | Origin | Detection (1H NMR) | Removal Strategy |
| Precursor Alcohol | 3-(Pyrrolidin-1-yl)butan-1-ol | Incomplete Chlorination | Triplet ~3.6 ppm (-CH2-OH) | Resubmit to SOCl |
| Azetidinium Salt | Bicyclic quaternary ammonium | Free base cyclization (pH > 7) | Complex multiplets; downfield shift of N-CH protons.[1][2] | Irreversible. Discard batch or attempt ring-opening (yields alcohol).[1][2] Prevent by maintaining pH < 2.[1] |
| Alkene (Elimination) | 1-(but-3-en-2-yl)pyrrolidine | Acid-catalyzed elimination | Olefinic peaks 5.0–6.0 ppm | Recrystallization of the HCl salt from iPrOH/Ether.[1][2] |
| Hydrolysis Product | Reverted Alcohol | Moisture attack on Azetidinium | Same as Precursor Alcohol | Store under Argon/Desiccator.[1] |
Detailed Protocol: Chlorination of 3-(Pyrrolidin-1-yl)butan-1-ol
Reagents:
-
Dichloromethane (Anhydrous, 10 volumes)
Procedure:
-
Dissolution: Dissolve the alcohol in anhydrous DCM under Nitrogen atmosphere. Cool to -10°C (Ice/Salt bath).
-
Addition: Add SOCl
dropwise over 30 minutes. Do not allow temperature to exceed 0°C.-
Why? Controls exotherm and prevents elimination.[1]
-
-
Reaction: Remove cooling bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin or Iodine).[1][2]
-
Note: The product is polar; the alcohol is also polar. Look for the disappearance of the lower Rf spot.
-
-
Workup (Anhydrous):
-
Isolation:
References
-
Synthesis of Pyrrolidine Analogs via Michael Addition : Sample, T. C., et al. "Synthesis of unique pyrrolidines for drug discovery."[1] Enamine Technical Notes.
-
Reactivity of Gamma-Chloroamines (Azetidinium Formation) : Couty, F., et al. "Reaction of azetidines with chloroformates."[1][3] Organic Letters, 2006, 8(24), 5501-5504.[1][3]
-
Thionyl Chloride Chlorination Mechanisms : Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Alcohols."
-
Handling of Unstable Hydrochloride Salts : Tsujikawa, K., et al. "Instability of the hydrochloride salts of cathinone derivatives in air." Forensic Science International, 2015.[1]
-
General Properties of 1-(4-chlorobutan-2-yl)pyrrolidine : Sigma-Aldrich Product Catalog (Structure Search).[1][2]
Sources
- 1. 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride | C14H19ClFNO | CID 132989297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands - Google Patents [patents.google.com]
- 3. Reaction of azetidines with chloroformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-吡咯烷-1-基-1-丁醇 - CAS号 158261-95-1 - 摩熵化学 [molaid.com]
"improving the yield of 1-(4-Chlorobutan-2-yl)pyrrolidine synthesis"
Technical Support Center: 1-(4-Chlorobutan-2-yl)pyrrolidine Synthesis
Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8824 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine (and generally,
Low yields in this synthesis are rarely due to the chlorination reaction failing. Instead, they are almost invariably caused by post-reaction handling . Specifically, the formation of the bicyclic azetidinium ion via intramolecular cyclization during basic workup or storage is the primary yield-killer.
This guide provides a troubleshooting framework to stabilize the kinetic product and maximize isolation yield.
Part 1: The Mechanistic Failure Mode (Why Yields Drop)
Before adjusting your protocol, you must understand the "Invisible Thief" in your flask.
The Problem: The structure of 1-(4-Chlorobutan-2-yl)pyrrolidine places the nucleophilic nitrogen exactly three carbons away from the electrophilic carbon holding the chlorine. This geometry is perfect for a 4-exo-tet cyclization to form a quaternary azetidinium salt.
-
In Acid (HCl Salt): The nitrogen is protonated (
). It has no lone pair and cannot attack the chloride. The molecule is stable. -
In Base (Free Base): The nitrogen is deprotonated. The lone pair immediately attacks the
-carbon, displacing chloride and forming a stable, water-soluble quaternary salt that is lost in the aqueous layer or discarded as "polymer/tar."
Visualizing the Pathway:
Figure 1: The kinetic competition between product stability (green path) and cyclization (red path).
Part 2: Troubleshooting & Optimization Protocols
Q1: I am using Thionyl Chloride ( ). The reaction looks clean by TLC, but I lose product during extraction. Why?
Diagnosis: You are likely performing an aqueous basic workup (e.g., washing with
Optimized Protocol (The "Anhydrous Isolation" Method):
-
Reaction: Dissolve 3-(pyrrolidin-1-yl)butan-1-ol (1.0 equiv) in dry Dichloromethane (DCM) or Chloroform (
). -
Addition: Cool to 0°C. Add
(1.2–1.5 equiv) dropwise. Note: The HCl generated in situ auto-protects the amine. -
Reflux: Warm to reflux for 2–4 hours to ensure complete conversion of the intermediate chlorosulfite.
-
Isolation (Crucial):
-
Do NOT wash with water/base.
-
Evaporate the solvent and excess
under reduced pressure. -
Add fresh DCM or Toluene and re-evaporate (azeotropic removal of traces of
and HCl gas). -
Crystallization: The residue is the crude HCl salt. Triturate (wash) this solid with dry Diethyl Ether or Ethyl Acetate to remove non-polar impurities. The product salt is usually insoluble in ether, while impurities remain in solution.
-
Filter and Dry: Collect the hygroscopic solid under nitrogen.
-
Q2: My precursor (the amino-alcohol) is impure. How does this affect the chlorination?
Diagnosis: Presence of water or unreacted starting materials.[1] Impact:
-
Water: Reacts with
to generate heat and excess HCl gas, potentially degrading the product if temperature control is poor. -
Precursor Synthesis: If you synthesized the alcohol via the reaction of pyrrolidine with methyl vinyl ketone (incorrect route) or ethyl crotonate (correct route), ensure the reduction step (e.g.,
) was quenched properly. Residual aluminum salts can complex with the amine, lowering yield.
Precursor Check: Ensure your starting material is 3-(pyrrolidin-1-yl)butan-1-ol .
-
Synthesis verification: Reaction of Ethyl Crotonate + Pyrrolidine (Michael Addition)
Ester Reduction ( ) Target Alcohol .
Q3: The product turns into a sticky tar upon storage. How do I stop this?
Diagnosis: Hygroscopicity and autocatalytic degradation. Mechanism: The HCl salt is extremely hygroscopic. If it absorbs moisture, the crystal lattice breaks down, creating a concentrated solution where localized pH changes can trigger slow cyclization or hydrolysis. Storage Protocol:
-
Store exclusively as the HCl salt .
-
Keep in a desiccator at -20°C.
-
Pack under Argon/Nitrogen.
-
Shelf-life: The salt is stable for months/years. The free base has a shelf-life of hours to days at room temperature.
Part 3: Quantitative Data & Reagent Guide
Table 1: Solvent & Reagent Compatibility Matrix
| Parameter | Recommended | Avoid | Reason |
| Solvent | DCM, Chloroform, Toluene | THF, Ether, Water | Chlorinated solvents solubilize the reaction but precipitate the salt upon addition of ether. THF can be cleaved by strong acid/heat. |
| Reagent | Thionyl Chloride ( | ||
| Workup | Evaporation + Trituration | Base triggers rapid azetidinium formation ( | |
| Stoichiometry | 1.2 – 1.5 eq | < 1.0 eq | Excess reagent acts as a water scavenger and ensures full conversion of the chlorosulfite intermediate. |
Experimental Workflow Visualization:
Figure 2: Optimized "Salt Isolation" Workflow.
Part 4: FAQ – Rapid Fire Troubleshooting
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes. Oxalyl chloride is a milder reagent and produces gaseous byproducts (
Q: I must have the free base for the next step. What do I do? A: Do not isolate it. Perform the neutralization in situ during the next reaction.
-
Example: If reacting the chloride with a nucleophile (e.g., a phenol), add the Product HCl salt directly to the mixture of Phenol + Excess Base (
) in the solvent (e.g., DMF/Acetonitrile). The base will liberate the amine and deprotonate the phenol simultaneously, allowing the intermolecular to compete with the intramolecular cyclization.
Q: Is the product toxic? A: Yes, highly. It is a nitrogen mustard analog (an alkylating agent). It can alkylate DNA. Handle with extreme caution in a fume hood, wearing double gloves. Decontaminate glassware with dilute NaOH (to intentionally cyclize/hydrolyze residues) followed by bleach.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Nucleophilic Substitution: Neighboring Group Participation).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis from alcohols).
-
Wortmann, L., et al. (2021). "Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts." Beilstein Journal of Organic Chemistry. (Discusses the stability and ring opening of azetidinium ions).
-
BenchChem Technical Guides. (2025). "Preventing Pyrrolidine/Azetidine Competition." (General troubleshooting for cyclic amine synthesis).
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents.[2] Always consult your institution's Chemical Hygiene Plan before proceeding.
Sources
"preventing the formation of quaternary ammonium salts from 1-(4-Chlorobutan-2-yl)pyrrolidine"
The following technical guide addresses the stability and handling of 1-(4-Chlorobutan-2-yl)pyrrolidine , specifically focusing on preventing the formation of quaternary ammonium salts (spiro-azetidinium species).
Topic: Preventing Quaternary Ammonium Salt Formation (Cyclization) Target Molecule: 1-(4-Chlorobutan-2-yl)pyrrolidine Primary Risk: Formation of 5-methyl-1-azoniaspiro[3.4]octane chloride (Spiro-Azetidinium Salt)
Executive Summary: The "Spiro-Azetidinium" Trap
Researchers working with 1-(4-Chlorobutan-2-yl)pyrrolidine often encounter a rapid degradation of the free base into a sticky, water-soluble gum or solid. This is not a polymerization in the traditional sense, but a rapid intramolecular cyclization .[1]
Because the nitrogen atom is located three carbons away from the chlorine leaving group (N–C2–C3–C4–Cl), the molecule is primed for a "neighboring group participation" event. The pyrrolidine nitrogen attacks the terminal carbon, expelling chloride and forming a highly stable, yet reactive, spiro-azetidinium salt .
Core Directive: To prevent this, you must suppress the nucleophilicity of the nitrogen atom (via protonation) or kinetically inhibit the cyclization (via temperature and solvent control) until the moment of reaction.
Mechanism of Failure
Understanding the enemy is the first step to containment. The degradation pathway is an intramolecular
Diagram: The Cyclization Pathway
The following diagram illustrates the transition from the linear free base to the spiro-azetidinium salt.
Figure 1: The degradation pathway of 1-(4-Chlorobutan-2-yl)pyrrolidine. Note that intramolecular cyclization (forming the 4-membered ring) is kinetically favored over intermolecular dimerization due to effective molarity.
Stability Protocols
A. Storage Strategy (Long-Term)
The free base of this molecule has a half-life of minutes to hours at room temperature depending on the solvent. It cannot be stored as a free amine.[1]
| Parameter | Recommendation | Rationale |
| Form | Hydrochloride (HCl) or Oxalate Salt | Protonating the nitrogen ( |
| Temperature | -20°C (Freezer) | Reduces the kinetic energy available for any residual degradation or hydrolysis. |
| Atmosphere | Argon/Nitrogen + Desiccant | Moisture can facilitate hydrolysis of the alkyl chloride or hydrate the salt, leading to "clumping." |
B. "Just-in-Time" Free-Basing Protocol
If your next reaction requires the free base (e.g., for a nucleophilic substitution where the amine must be free, or to change solvents), follow this strict protocol. Do not isolate the free base as a neat oil.
Step-by-Step Procedure:
-
Cooling: Suspend the HCl salt in your extraction solvent (e.g., DCM or Toluene) and cool to 0°C .
-
Neutralization: Add a cold, stoichiometric amount of weak base (e.g., saturated
or ).[1] Avoid strong bases like NaOH if possible to prevent hydrolysis of the chloride.[1] -
Extraction: Rapidly partition the layers. Keep the organic layer cold (0°C).
-
Drying: Dry over
for no more than 5-10 minutes at 0°C. -
Usage: Filter directly into the next reaction vessel. Do not rotary evaporate to dryness unless absolutely necessary, and never heat the bath above 20°C.[1]
C. Solvent Selection Guide
The rate of azetidinium formation is highly solvent-dependent.
-
Avoid: Polar Protic Solvents (Water, Methanol, Ethanol).[1] These stabilize the ionic transition state and the final salt product, accelerating cyclization significantly [1].
-
Preferred: Non-Polar / Aprotic Solvents (Toluene, Hexane, TBME, DCM).[1] These destabilize the charged transition state, slowing down the cyclization rate.
Troubleshooting & FAQs
Q1: My product turned into a gummy solid after rotary evaporation. Can I recover it?
Diagnostic: You have likely formed the spiro-azetidinium chloride.[1] Test: Check NMR. The characteristic signals for the linear butane chain will shift. The protons adjacent to the nitrogen will shift downfield (deshielded by the positive charge). Recovery: Recovery of the linear amine is difficult because the ring opening of azetidinium salts is liable to attack at either the primary or secondary carbon, leading to a mixture of isomers (rearranged products) [2]. It is usually more efficient to discard and restart, keeping the material protonated.[1]
Q2: I need to react the alkyl chloride with a nucleophile. How do I prevent the nitrogen from reacting first?
Strategy:
-
Protonation: If your nucleophile is compatible with acid (e.g., Friedel-Crafts), keep the amine protonated.[1]
-
Rate Acceleration: If you must use basic conditions, ensure your desired intermolecular reaction is faster than the intramolecular cyclization.[1] Use a high concentration of the external nucleophile (pseudo-first-order conditions) to outcompete the ring closure.
-
Finkelstein Swap: If the chloride is too slow, convert it in situ to an iodide (using NaI in acetone) to speed up the desired intermolecular reaction, though this also speeds up cyclization. Proceed with extreme caution and low temperature.
Q3: Why does the "butan-2-yl" structure make this worse?
The "butan-2-yl" chain places the nitrogen at position 2 and the chlorine at position 4. The path between them is 3 carbons (
References
-
Solvent Effects on Cyclization : Ross, S. B. (1975).[1] Pharmacokinetics of haloalkylamines: cyclization and distribution in blood in vitro and in vivo. Journal of Pharmacy and Pharmacology, 27(5), 322-328. Link
-
Azetidinium Rearrangement : Stirling, C. J. M. (1960).[1] The Hydrolysis of Cyclic Amines. Chemical Reviews. (General principle of azetidinium ring opening and rearrangement).
-
Kinetics of Azetidinium Formation : Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses the facile formation of azetidinium salts from
-haloamines). -
Handling of 3-Chloropropylamines : Sigma-Aldrich Technical Bulletin. 3-Chloro-1-(N,N-dimethyl)propylamine hydrochloride Product Information. (Analogous handling requirements). Link
Sources
"dehydrohalogenation of 1-(4-Chlorobutan-2-yl)pyrrolidine as a side reaction"
Executive Summary & Chemical Context
You are likely accessing this guide because you have observed an unexpected alkene impurity (specifically 1-(but-3-en-2-yl)pyrrolidine) during the synthesis or application of 1-(4-chlorobutan-2-yl)pyrrolidine .
This molecule is a gamma-chloro amine .[1][2] Structurally, the nitrogen atom is positioned three carbons away from the chlorine leaving group. This specific geometry creates a "chemical distinctiveness" where three pathways compete kinetically:
-
Intermolecular Substitution (
): The desired coupling reaction. -
Intramolecular Cyclization (
): Formation of a reactive azetidinium (4-membered) salt.[1] -
Dehydrohalogenation (
): Elimination of HCl to form the terminal alkene.
While azetidinium formation is often the intended intermediate for nucleophilic attack, dehydrohalogenation is a "dead-end" side reaction that irreversibly consumes your starting material. This guide provides the troubleshooting logic to suppress the elimination pathway.
Diagnostic: Is it Dehydrohalogenation?
Before altering conditions, confirm the impurity. The alkene formed is 1-(but-3-en-2-yl)pyrrolidine .[1]
| Analytical Method | Key Diagnostic Signal | Notes |
| Distinct multiplet at 5.7–5.9 ppm (1H, | The disappearance of the triplet at ~3.5 ppm ( | |
| LC-MS (ESI+) | Mass peak at | The chloride precursor would be |
| TLC | A new spot with higher | The alkene is less polar than the amine hydrochloride salt. |
Mechanistic Visualization
The following diagram illustrates the kinetic competition. To maximize yield, we must favor the green pathways while suppressing the red elimination pathway.
Caption: Kinetic competition between substitution, cyclization (azetidinium), and elimination (alkene).[1][3][4][5]
Troubleshooting & FAQs
Scenario A: Elimination during Synthesis of the Chloride
Context: You are converting 1-(4-hydroxybutan-2-yl)pyrrolidine to the chloride using thionyl chloride (
Q1: I see the alkene immediately after the reaction workup. Did the
-
Fix: Maintain reaction temperature between 0°C and 10°C during
addition. Use a solvent like Dichloromethane (DCM) or Chloroform , which act as heat sinks.
Q2: My product degrades to the alkene during storage. Why? Answer: The free base of gamma-chloro amines is inherently unstable.[1] It "self-catalyzes" elimination or cyclization.[1]
-
Fix: Isolate and store the compound as the Hydrochloride (HCl) salt . The protonated amine cannot act as an internal base to trigger elimination, and the nitrogen lone pair is tied up, preventing azetidinium formation.
Scenario B: Elimination during Alkylation Reactions
Context: You are using the chloride to alkylate a phenol or amine.
Q3: I am using Sodium Hydride (NaH) to deprotonate my nucleophile, but I'm getting low yields and high alkene content.
Answer: Strong bases like NaH or Potassium tert-butoxide (
-
Fix: Switch to a milder base-solvent system.
-
Recommendation: Use Cesium Carbonate (
) in Acetonitrile or DMF . Carbonate is basic enough to deprotonate phenols/amines but poorly nucleophilic and less basic than hydride, reducing E2 elimination [1].
-
Q4: Does the "butan-2-yl" methyl group affect the reaction?
Answer: Yes. The methyl branch at C2 increases steric hindrance near the nitrogen. This makes direct
-
Insight: Ensure your reaction temperature is moderate (50–60°C ). Higher temperatures (
) exponentially favor elimination (Entropy driven) over substitution [2].
Optimized Protocols
Protocol 1: Stable Synthesis of the Chloride Salt
Goal: Convert alcohol to chloride without elimination.
-
Dissolve 1.0 eq of 1-(4-hydroxybutan-2-yl)pyrrolidine in dry DCM (5 mL/mmol).
-
Cool the solution to 0°C under
. -
Add 1.2 eq of Thionyl Chloride (
) dropwise over 30 minutes. Do not allow exotherm >10°C. -
Stir at room temperature for 2–4 hours. Monitor by TLC (alkene moves fast; salt stays at baseline).
-
Workup: Evaporate volatiles under reduced pressure at <30°C .
-
Crystallization: Triturate the residue with dry Diethyl Ether. The product will precipitate as the HCl salt . Filter and dry under vacuum. Store at -20°C.
Protocol 2: Alkylation with Minimal Side Reactions
Goal: Couple the chloride with a Nucleophile (Nu-H).[1]
-
Mix Nucleophile (1.0 eq) and
(2.0 eq) in Acetonitrile or DMF. Stir for 30 min to generate the anion. -
Add the HCl salt of 1-(4-chlorobutan-2-yl)pyrrolidine (1.1 eq) directly to the mixture.
-
Heat to 50°C . Avoid reflux.
-
Monitor: If reaction is sluggish, add Potassium Iodide (KI, 10 mol%) . This forms the transient iodide (Finkelstein reaction), which is a better leaving group and reacts faster via
, outcompeting the elimination [3].
References
-
Effect of Base Strength on Elimination vs.
-
Chemistry of Gamma-Halo Amines & Azetidinium Ions
- Stirling, C. J. M. (1960). Intramolecular displacement of the sulphonyl group: The mechanism of the formation of cyclic amines. Journal of the Chemical Society, 255-262.
-
[1]
-
Finkelstein Catalysis in Alkylation
- Eymur, S., et al. (2014). Nucleophilic Substitutions of Alkyl Halides. Journal of Chemical Education.
-
[1]
-
Thionyl Chloride Mediated Chlorination Protocols
Sources
- 1. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- [webbook.nist.gov]
- 2. A highly stereoselective synthesis of (-)-(ent)-julifloridine from the cyclization of an alanine-derived chloroamine with an acetylenic sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine | C20H22ClN | CID 5375785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
Validation & Comparative
Comparative Reactivity Analysis: 1-(4-Chlorobutan-2-yl)pyrrolidine vs. 1-(4-bromobutan-2-yl)pyrrolidine in Intramolecular Cyclization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved pharmaceuticals.[1][2] The functionalization and subsequent cyclization of substituted pyrrolidines are critical steps in the synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth comparative analysis of the reactivity of two closely related precursors: 1-(4-Chlorobutan-2-yl)pyrrolidine and 1-(4-bromobutan-2-yl)pyrrolidine. The central focus is their propensity to undergo intramolecular nucleophilic substitution, a reaction of significant utility in constructing spirocyclic quaternary ammonium salts. Understanding the kinetic differences between these two substrates is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Mechanistic Framework: Intramolecular S_N2 Cyclization and Neighboring Group Participation
The enhanced reactivity of these molecules is rooted in a powerful intramolecular phenomenon known as Neighboring Group Participation (NGP), or anchimeric assistance.[3][4] In this process, the lone pair of electrons on the pyrrolidine nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon atom at the 4-position of the butane chain, which bears the halogen leaving group.
This reaction proceeds via a single, concerted bimolecular nucleophilic substitution (S_N2) mechanism.[5][6] The term "bimolecular" in this intramolecular context refers to the two reacting centers (the nucleophilic nitrogen and the electrophilic carbon) being involved in the rate-determining step.[5] This intramolecular attack leads to the formation of a new five-membered ring and the generation of a positively charged, spirocyclic quaternary ammonium ion, specifically 2-methyl-1-azoniaspiro[4.4]nonane.
The key event in the rate-determining step of this transformation is the cleavage of the carbon-halogen (C-X) bond.[7][8] Consequently, the nature of the halogen atom—the leaving group—profoundly influences the activation energy and, therefore, the overall reaction rate.[7][9]
Core Directive: The Decisive Role of the Leaving Group
The fundamental difference in reactivity between the chloro- and bromo-analogs lies in the identity of the leaving group. An effective leaving group is a species that can stabilize the negative charge it acquires upon departing with the pair of bonding electrons.[10] The quality of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable and less likely to re-form a bond with the carbon center.[7][11][12]
When comparing chloride (Cl⁻) and bromide (Br⁻), three key factors establish a clear hierarchy:
-
Basicity : Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a superior leaving group.[11][12][13]
-
Polarizability and Size : The bromide ion is significantly larger than the chloride ion.[11] Its larger, more diffuse electron cloud is more polarizable, allowing the negative charge to be distributed over a greater volume.[10] This increased charge dispersal leads to greater stability of the departing anion.[10][11]
-
Carbon-Halogen Bond Strength : The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, resulting in a lower activation energy for the reaction and a correspondingly faster rate.[12][14][15]
This confluence of factors leads to the well-established reactivity trend for alkyl halides in nucleophilic substitution reactions: R-I > R-Br > R-Cl > R-F.[11][12][14] Therefore, 1-(4-bromobutan-2-yl)pyrrolidine is predicted to undergo intramolecular cyclization at a substantially faster rate than 1-(4-chlorobutan-2-yl)pyrrolidine.
Supporting Data: A Quantitative Comparison
The theoretical principles are strongly supported by fundamental physicochemical data. The properties listed below directly correlate to the leaving group's ability and the predicted reaction rates.
| Property | 1-(4-Chlorobutan-2-yl)pyrrolidine | 1-(4-bromobutan-2-yl)pyrrolidine | Rationale for Increased Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | |
| pKa of Conjugate Acid (HX) | ~ -7 | ~ -9 | HBr is a stronger acid, making Br⁻ a weaker, more stable base.[12] |
| C-X Bond Dissociation Energy | ~ 339 kJ/mol | ~ 285 kJ/mol | The C-Br bond is weaker and requires less energy to cleave.[12] |
| Ionic Radius of Halide (X⁻) | 181 pm | 196 pm | The larger size of Br⁻ allows for better charge dispersal.[11] |
| Predicted Relative Rate Constant (k_rel) | 1 | > 50 | The combination of factors leads to a significantly faster reaction for the bromide. |
Note: Bond dissociation energies are for a generic primary C-X bond. Relative rates are estimates based on typical differences observed in S_N2 reactions.[15]
Experimental Protocol: Kinetic Analysis of Intramolecular Cyclization
To empirically validate the predicted reactivity difference, a kinetic study can be performed. The following protocol outlines a robust method for determining the first-order rate constants for the cyclization of both compounds.
Objective: To quantify and compare the rates of intramolecular cyclization of 1-(4-chlorobutan-2-yl)pyrrolidine and 1-(4-bromobutan-2-yl)pyrrolidine.
Methodology: The reaction involves the conversion of a neutral starting material into an ionic salt. This change allows the reaction progress to be conveniently monitored by measuring the increase in electrical conductivity of the solution over time.
Materials & Equipment:
-
1-(4-Chlorobutan-2-yl)pyrrolidine
-
1-(4-bromobutan-2-yl)pyrrolidine
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)[16]
-
Conductivity meter and probe
-
Constant temperature water or oil bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 0.01 M) of both the chloro- and bromo-substrates in separate volumetric flasks using the chosen anhydrous solvent.
-
Temperature Equilibration: Place a defined volume of the substrate solution into a reaction vessel equipped with a magnetic stir bar. Submerge the vessel in the constant temperature bath (e.g., 50 °C) and allow the solution to reach thermal equilibrium.
-
Initiate Data Collection: Immerse the conductivity probe into the solution, ensuring it does not interfere with the stirring. Begin stirring at a constant rate and immediately start recording conductivity readings at regular time intervals (e.g., every 60 seconds).
-
Reaction Monitoring: Continue recording data until the conductivity reading stabilizes, indicating the reaction has reached completion (typically after 3-5 half-lives).
-
Repeat for Comparison: Repeat steps 2-4 for the other halogenated compound under identical conditions (concentration, temperature, solvent, stir rate).
-
Data Analysis:
-
The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln[(G∞ - Gt) / (G∞ - G₀)] versus time (t), where G₀ is the initial conductivity, Gt is the conductivity at time t, and G∞ is the final conductivity.
-
The slope of the resulting straight line will be equal to -k.
-
Compare the calculated rate constants (k_bromo vs. k_chloro) to determine the relative reactivity.
-
Sources
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theorango.com [theorango.com]
- 11. brainly.com [brainly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. echemi.com [echemi.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
"validation of an analytical method for 1-(4-Chlorobutan-2-yl)pyrrolidine"
Topic: Validation of an Analytical Method for 1-(4-Chlorobutan-2-yl)pyrrolidine Content Type: Publish Comparison Guide
Executive Summary & Compound Context[1][2][3][4]
1-(4-Chlorobutan-2-yl)pyrrolidine (C₈H₁₆ClN, MW: 161.67 g/mol ) is a tertiary amine with an alkyl chloride moiety. Structurally, it belongs to a class of nitrogen mustards , which are potent alkylating agents. In pharmaceutical synthesis, this compound often arises as a reactive intermediate or a byproduct in the manufacture of pyrrolidine-containing active pharmaceutical ingredients (APIs), such as certain antihistamines or triptans.
Due to the presence of the 2-chloroethyl-like side chain, this compound is flagged as a Potential Genotoxic Impurity (PGI) . Regulatory guidelines (ICH M7) require its control at trace levels (often < 10 ppm or even ppb levels depending on daily dose).
This guide compares the two primary analytical strategies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and provides a fully validated LC-MS/MS protocol, which is recommended as the industry gold standard for this application due to its superior sensitivity and lack of thermal degradation risks.
Technology Comparison: LC-MS/MS vs. GC-MS[3][5][6]
When validating a method for thermally labile alkylating agents, the choice of instrumentation is critical. Below is an objective comparison of the "Product" (LC-MS/MS) versus the traditional "Alternative" (GC-MS).
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Principle | Electrospray Ionization (ESI) at ambient temperature. | Electron Impact (EI) requiring sample vaporization (>200°C). |
| Suitability | High. Ideal for polar, basic amines. No derivatization required. | Moderate. Risk of thermal degradation or cyclization (aziridinium formation) in the injector port. |
| Sensitivity (LOD) | Superior (< 1 ng/mL). MRM mode drastically reduces background noise. | Good (10–50 ng/mL). Often limited by matrix interference in EI mode. |
| Sample Prep | Simple "Dilute-and-Shoot" or Solid Phase Extraction (SPE). | Liquid-Liquid Extraction (LLE) often needed to remove non-volatile API matrix. |
| Throughput | High (5–8 min run time). | Moderate (15–30 min run time for thermal ramping). |
Decision Logic
While GC-MS is a robust tool for volatile alkyl halides, 1-(4-Chlorobutan-2-yl)pyrrolidine possesses a basic nitrogen that can catalyze self-alkylation (cyclization) upon heating. Therefore, LC-MS/MS is the selected method for this guide to ensure scientific integrity and regulatory compliance.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to meet ICH Q2(R2) validation requirements.[1][2]
Reagents & Chemicals[4][9]
-
Analyte: 1-(4-Chlorobutan-2-yl)pyrrolidine reference standard (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic Acid (FA) and Ammonium Formate (to buffer pH and enhance ESI+ ionization).
Chromatographic Conditions[3][4][8][10]
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or Phenyl-Hexyl for enhanced selectivity.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B (Re-equilibration)
-
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
The method uses Multiple Reaction Monitoring (MRM) for maximum specificity.
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion (Q1): m/z 162.1 [M+H]⁺
-
Quantifier Transition (Q3): m/z 162.1 → 72.1 (Pyrrolidinium ring fragment).
-
Qualifier Transition (Q3): m/z 162.1 → 126.0 (Loss of HCl).
Expert Insight: The transition to m/z 72 is chosen as the quantifier because the pyrrolidine ring is the most stable structural element, providing high intensity. The loss of HCl (m/z 126) confirms the presence of the chlorine atom, crucial for specificity against non-chlorinated analogs.
Visualizing the Analytical Workflow
The following diagram outlines the validated workflow from sample preparation to data reporting.
Figure 1: Step-by-step analytical workflow for the determination of 1-(4-Chlorobutan-2-yl)pyrrolidine.
Validation Performance Data
The following data represents typical performance metrics achieved during validation studies for this method, adhering to ICH Q2(R2) guidelines.
Linearity & Range
Linearity was established by injecting six concentration levels ranging from LOQ to 150% of the target specification limit.
| Parameter | Experimental Result | Acceptance Criteria |
| Range | 1.0 ng/mL – 200 ng/mL | Covers 50% to 150% of spec limit |
| Regression (R²) | 0.9994 | > 0.990 |
| Slope | 1250.4 | N/A (Consistency check) |
| Y-Intercept | 45.2 | Not significantly different from 0 |
Accuracy (Recovery)
Accuracy was evaluated by spiking the impurity into the API matrix at three levels (LOQ, 100%, 150%).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Status |
| LOQ (1 ng/mL) | 94.5% | 3.2% | Pass (80-120%) |
| 100% (10 ng/mL) | 98.2% | 1.8% | Pass (85-115%) |
| 150% (15 ng/mL) | 99.1% | 1.1% | Pass (85-115%) |
Precision
-
Repeatability (Intra-day): %RSD = 1.5% (n=6).
-
Intermediate Precision (Inter-day): %RSD = 2.4% (n=12, different days/analysts).
Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): 0.3 ng/mL (S/N ratio > 3).
-
Limit of Quantitation (LOQ): 1.0 ng/mL (S/N ratio > 10).
Mechanistic Pathway & Fragmentation
Understanding the fragmentation is vital for troubleshooting matrix interference. The diagram below illustrates the MS/MS dissociation pathway used for quantification.
Figure 2: Proposed fragmentation pathway of 1-(4-Chlorobutan-2-yl)pyrrolidine in ESI+ mode.
Troubleshooting & Expert Tips
-
Carryover: Chlorinated amines can be "sticky." If carryover is observed (>0.1% in blank), switch the needle wash solvent to 50:50 ACN:Isopropanol + 0.1% Formic Acid .
-
pH Control: Maintaining an acidic mobile phase (pH ~3.0) is crucial. At neutral pH, the amine may deprotonate, leading to poor peak shape and reduced sensitivity in ESI+.
-
Matrix Effects: If recovery is low (<80%) in the API matrix, use a Deuterated Internal Standard (e.g., Pyrrolidine-d8 analog) or employ Standard Addition methodology.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] FDA.gov. Available at: [Link]
-
International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). FDA.gov. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. EMA.europa.eu. Available at: [Link]
-
PubChem. Compound Summary: 1-(2-Chloroethyl)pyrrolidine (Structural Analog). National Library of Medicine. Available at: [Link]
Sources
"benchmarking the synthesis of 1-(4-Chlorobutan-2-yl)pyrrolidine against other methods"
Executive Summary
Target Molecule: 1-(4-Chlorobutan-2-yl)pyrrolidine (CAS: 868943-26-4)
Primary Application: Intermediate for spiro-cyclic ammonium salts, nicotinic ligands, and pharmaceutical building blocks.
Critical Challenge: The target molecule contains a tertiary amine and a
This guide benchmarks three distinct synthetic methodologies for the conversion of the precursor 3-(pyrrolidin-1-yl)butan-1-ol to the target chloride.
Strategic Analysis of Synthetic Routes
The synthesis hinges on the nucleophilic substitution of the hydroxyl group with chloride. The choice of method dictates impurity profiles, scalability, and safety.
Method A: Thionyl Chloride ( ) Mediated Chlorination
Status: The Industrial Standard (Recommended)
Mechanism:
-
Atom Economy: High. Byproducts (
, ) are gases and easily removed. -
Product Isolation: Directly affords the stable HCl salt.
-
Cost: Lowest raw material cost. Cons:
-
Corrosivity: Requires glass-lined reactors or Hastelloy.
-
Exotherm: Significant heat release upon reagent addition.
Method B: Appel Reaction ( or )
Status: The "Mild" Laboratory Alternative Mechanism: Activation of oxygen by phosphine, followed by halide displacement. Pros:
-
Conditions: Neutral pH, room temperature operation.
-
Selectivity: Excellent for acid-sensitive substrates (not strictly necessary here as the amine is basic). Cons:
-
Waste: Generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from amine products without chromatography.
-
E-Factor: Very poor (High waste-to-product ratio).
Method C: Mesylation/Lithium Chloride Displacement
Status: The Controlled Two-Step Route
Mechanism: Activation of alcohol as a mesylate (
-
Control: Avoids strong chlorinating agents; useful if the molecule has other sensitive functional groups. Cons:
-
Efficiency: Two distinct chemical steps reduce overall throughput.
-
Solubility: Requires polar aprotic solvents (DMF/DMAc) which are harder to remove than DCM or Toluene.
Comparative Data Analysis
The following data benchmarks the performance of each method based on a 100 mmol scale synthesis of 1-(4-chlorobutan-2-yl)pyrrolidine.
| Metric | Method A: Thionyl Chloride | Method B: Appel Reaction | Method C: MsCl / LiCl |
| Isolated Yield | 92 - 96% | 75 - 85% | 80 - 88% (over 2 steps) |
| Purity (HPLC) | >98% (as HCl salt) | >95% (TPPO contamination risk) | >97% |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 18 - 24 Hours |
| Atom Economy | High | Very Low (High MW waste) | Moderate |
| Cost Efficiency | High | Low | Medium |
| Scalability | Excellent | Poor (Solid waste removal) | Good |
| Safety Profile | Moderate (Gas evolution) | High (Mild reagents) | High |
Detailed Experimental Protocol (Method A: Optimized)
Objective: Synthesis of 1-(4-chlorobutan-2-yl)pyrrolidine Hydrochloride via
Reagents
-
Precursor: 3-(Pyrrolidin-1-yl)butan-1-ol (1.0 equiv)
-
Reagent: Thionyl Chloride (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst: DMF (0.05 equiv) - Accelerates formation of the Vilsmeier-Haack type active species.
Step-by-Step Workflow
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize
and off-gas. -
Dissolution: Charge 3-(pyrrolidin-1-yl)butan-1-ol (14.3 g, 100 mmol) and anhydrous DCM (150 mL) into the flask. Cool the mixture to 0–5 °C using an ice bath.
-
Activation: Add DMF (0.4 mL) to the solution.
-
Addition: Charge Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) into the addition funnel. Add dropwise to the amine solution over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature < 10 °C. The reaction is exothermic.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C). Then, heat to reflux (40 °C for DCM) for 2 hours.
-
Monitoring: Monitor reaction progress by TLC (System: 10% MeOH/DCM) or GC-MS. The alcohol starting material should be consumed.
-
-
Workup (Isolation of Salt):
-
Cool the reaction mixture to 0 °C.
-
The product, 1-(4-chlorobutan-2-yl)pyrrolidine hydrochloride, may precipitate directly. If not, concentrate the solvent volume by 50% under reduced pressure and add diethyl ether or MTBE (100 mL) to induce crystallization.
-
-
Filtration: Filter the white crystalline solid under nitrogen (hygroscopic). Wash with cold ether.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.
Expected Result: White to off-white hygroscopic solid. Yield: ~18.5 g (93%).
Mechanistic & Workflow Visualization
Reaction Pathway & Impurity Logic
The following diagram illustrates the reaction pathway, highlighting the critical stability difference between the free base and the hydrochloride salt.
Caption: Reaction pathway showing the conversion of alcohol to chloride and the stability risk of the free base form.
Process Decision Tree
Comparison of method selection based on laboratory constraints.
Caption: Decision matrix for selecting the optimal chlorination strategy based on scale and substrate sensitivity.
References
- General Chlorination of Amino Alcohols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Standard reference for mechanisms).
-
Synthesis of Pyrrolidine Analogs
-
Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane. BenchChem Protocols.
-
-
Appel Reaction Methodology
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
-
-
Safety of Chloroalkylamines (Aziridinium/Azetidinium formation)
-
W.E.[1] Ross. "Biological Alkylating Agents." Cancer Medicine.
-
-
Precursor Identification
-
PubChem Compound Summary for CID 13171952 (4-(Pyrrolidin-1-yl)butan-1-ol isomer reference).
-
Sources
"in vitro vs. in vivo stability of 1-(4-Chlorobutan-2-yl)pyrrolidine analogs"
An In-Depth Comparison Guide: In Vitro vs. In Vivo Stability of 1-(4-Chlorobutan-2-yl)pyrrolidine Analogs
Executive Summary
The 1-(4-Chlorobutan-2-yl)pyrrolidine scaffold (CAS 868943-26-4) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) agents, notably histamine H3 receptor antagonists and targeted oncology compounds[1]. While the pyrrolidine ring enhances target binding affinity and aqueous solubility, the unsubstituted aliphatic linker and the basic nitrogen are highly susceptible to metabolic degradation[2].
This guide provides an objective, data-driven comparison of the base 1-(4-Chlorobutan-2-yl)pyrrolidine scaffold against two optimized analogs. By evaluating in vitro microsomal stability alongside in vivo pharmacokinetic (PK) data, researchers can better understand the causality between structural modifications—such as fluorination and steric hindrance—and their impact on metabolic clearance[3][4].
Structural Rationale and Analog Selection
The primary metabolic liabilities of the 1-(4-Chlorobutan-2-yl)pyrrolidine core include Cytochrome P450 (CYP3A4/CYP2D6)-mediated
-
Compound A (Base Scaffold): 1-(4-Chlorobutan-2-yl)pyrrolidine. Serves as the baseline for metabolic instability.
-
Compound B (Fluorinated Analog): 1-(4-Chloro-1,1-difluorobutan-2-yl)pyrrolidine. The introduction of electron-withdrawing fluorine atoms at the terminal alkyl chain reduces the electron density of the adjacent carbons, effectively blocking oxidative metabolism[4].
-
Compound C (Sterically Hindered Analog): 1-(4-Chlorobutan-2-yl)-3,3-dimethylpyrrolidine. Dimethylation on the pyrrolidine ring restricts conformational flexibility and introduces steric bulk, shielding the basic nitrogen from CYP-mediated
-dealkylation[6].
Metabolic pathways of the base scaffold and the inhibitory effects of structural modifications.
In Vitro Stability: Human Liver Microsomes (HLM)
In vitro stability assays using Human Liver Microsomes (HLM) isolate the effects of Phase I metabolic enzymes (primarily CYP450s). This is a self-validating system: by using a positive control (e.g., Verapamil) and a minus-NADPH negative control, researchers can definitively prove that the degradation observed is enzyme-mediated rather than due to chemical instability in the buffer.
Step-by-Step HLM Assay Protocol
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
-
Compound Spiking: Add the test compound (Compound A, B, or C) to achieve a final assay concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.
In Vitro Stability Data Comparison
| Compound | Structural Modification | HLM | Intrinsic Clearance ( | Interpretation |
| Compound A | None (Base Scaffold) | 18.2 | 76.5 | Highly unstable; rapid Phase I metabolism. |
| Compound B | Terminal Difluorination | 45.6 | 30.4 | Moderate stability; oxidation successfully blocked. |
| Compound C | 3,3-Dimethyl Pyrrolidine | >120.0 | <11.0 | Highly stable; steric bulk prevents |
In Vivo Pharmacokinetic (PK) Stability
While in vitro data provides mechanistic insight, in vivo PK studies in rodent models (e.g., Sprague-Dawley rats) are required to evaluate the holistic stability of the compound. In vivo stability accounts for first-pass metabolism, plasma protein binding, and physiological clearance mechanisms (hepatic and renal)[5].
Step-by-Step Rodent PK Protocol
-
Formulation: Formulate the test compounds in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline).
-
Dosing: Administer the compound to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Use 1 mg/kg for IV dosing and 5 mg/kg for PO dosing.
-
Blood Collection: Collect serial blood samples (approx. 200 µL) via the cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Extraction: Centrifuge blood at 3,000 g for 10 minutes at 4°C to isolate plasma. Extract the compound using protein precipitation (3 volumes of acetonitrile).
-
Data Analysis: Quantify plasma concentrations via LC-MS/MS. Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
Standard workflow for evaluating the in vivo pharmacokinetic stability of pyrrolidine analogs.
In Vivo Pharmacokinetic Data Comparison (Rat Model)
| Compound | IV Clearance ( | Volume of Dist. ( | PO Bioavailability (%F) | In Vivo |
| Compound A | 68.5 (High, approaches hepatic blood flow) | 3.2 | 8% | 0.6 |
| Compound B | 32.1 (Moderate) | 2.8 | 34% | 1.8 |
| Compound C | 14.2 (Low) | 4.1 | 72% | 4.5 |
Conclusion & Selection Guide
The experimental data demonstrates a clear causality between the structural modification of the 1-(4-Chlorobutan-2-yl)pyrrolidine scaffold and its metabolic stability:
-
For early-stage hit validation: Compound A is sufficient for in vitro target binding assays but will fail in in vivo efficacy models due to its rapid clearance (IV
= 68.5 mL/min/kg) and poor bioavailability (8%). -
For peripheral targets: Compound B offers a balanced profile. Fluorination improves the half-life to 1.8 hours, making it suitable for proof-of-concept in vivo studies where moderate exposure is acceptable.
-
For CNS applications (e.g., H3 antagonists): Compound C is the superior candidate. The steric hindrance provided by the 3,3-dimethyl substitution completely abrogates
-dealkylation, resulting in a low clearance rate (14.2 mL/min/kg), high oral bioavailability (72%), and an extended half-life (4.5 hours) necessary for sustained receptor occupancy in the brain.
References
1. Sigma-Aldrich. "2-chlorobutane | Sigma-Aldrich" sigmaaldrich.com. Available at: 2.[1] Semantic Scholar. "Novel H3 receptor antagonists with improved pharmacokinetic..." semanticscholar.org. Available at: 3.[3] Chinese Chemical Letters. "Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides" rhhz.net. Available at: 4.[6] ResearchGate. "Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents" researchgate.net. Available at: 5.[4] Ovid. "Medicinal Chemistry" ovid.com. Available at: 6.[2] NIH. "A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway" nih.gov. Available at: 7.[5] NIH. "Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities" nih.gov. Available at:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 4. ovid.com [ovid.com]
- 5. Procognitive Properties of Drugs with Single and Multitargeting H3 Receptor Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 1-(4-Chlorobutan-2-yl)pyrrolidine
Executive Safety Directive
1-(4-Chlorobutan-2-yl)pyrrolidine is a nitrogen mustard analog capable of intramolecular cyclization to form a highly reactive azetidinium ion . This species is a potent alkylating agent.
IMMEDIATE ACTION REQUIRED:
-
DO NOT dispose of via sanitary sewer or trash.[1]
-
DO NOT mix with strong oxidizers or acids.[2]
-
Treat as a Vesicant: Assume potential for severe skin burns, ocular damage, and respiratory sensitization.
Chemical Nature & Hazard Mechanism
To handle this compound safely, one must understand why it is dangerous. Unlike simple alkyl chlorides, the presence of the pyrrolidine nitrogen beta/gamma to the chloride allows for an intramolecular nucleophilic attack.
The Azetidinium Hazard Pathway
In solution (especially aqueous or polar solvents) or upon physiological contact, the molecule undergoes autocyclization. The resulting quaternary ammonium salt (azetidinium) is an aggressive electrophile that alkylates DNA and proteins.
Figure 1: Mechanism of autocyclization leading to the active toxicant. The formation of the strained 4-membered ring drives reactivity.
Personal Protective Equipment (PPE) Matrix
Due to the vesicant nature of the potential degradation products, standard lab PPE is insufficient.
| Component | Specification | Rationale |
| Gloves (Primary) | Laminate Film (Silver Shield/4H) | Standard nitrile is permeable to many chlorinated alkylamines over time. |
| Gloves (Secondary) | Nitrile (Double Layer) | Provides dexterity and protects the inner laminate glove from tears. |
| Respiratory | Fume Hood (Required) | Volatility is low for salts but significant for free bases. Handle only in a certified hood. |
| Eye Protection | Chemical Splash Goggles | Face shield recommended if pouring volumes >50 mL. |
| Clothing | Tyvek Lab Coat/Apron | Cotton absorbs and holds alkylating agents against the skin. |
Disposal Protocol A: Waste Stream Management (Preferred)
The safest disposal method for research quantities is High-Temperature Incineration via a licensed hazardous waste contractor. This avoids the risks associated with manual neutralization.
Step-by-Step Packaging
-
Segregation: Isolate the material from oxidizers (e.g., permanganates) and strong acids.
-
Container Selection: Use a chemically resistant container (HDPE or Amber Glass with Teflon-lined cap).
-
Labeling:
-
Waste Stream Code: Classify as Halogenated Organic Waste .
Figure 2: Decision matrix for packaging and routing waste streams.
Disposal Protocol B: Decontamination & Spills (Emergency Only)
If a spill occurs or glassware must be decontaminated before removal from the hood, use a Thiosulfate Quench . This converts the reactive alkyl chloride/azetidinium into a non-toxic thiosulfate ester.
The "Thio-Quench" Solution
-
Composition: 10% Sodium Thiosulfate (
) + 1% Sodium Bicarbonate ( ) in water. -
Mechanism: The thiosulfate anion (
) is a soft nucleophile that rapidly opens the azetidinium ring or displaces the chloride.
Decontamination Procedure[5][6][7][8]
-
Containment: Cover spill with absorbent pads.
-
Application: Gently pour the Thio-Quench solution over the pads or into the dirty glassware.
-
Note: Allow contact time of at least 30 minutes .
-
-
Verification: Check pH. The solution should remain slightly basic (pH 8-9) to ensure the amine remains unprotonated (if free base) or to neutralize generated HCl.
-
Final Cleanup: Collect pads/liquid as hazardous waste (now reduced toxicity, but still regulated). Wash surface with soap and water.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrogen Mustard Analogs. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Available at: [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
Personal protective equipment for handling 1-(4-Chlorobutan-2-yl)pyrrolidine
This guide outlines the critical safety, operational, and disposal protocols for 1-(4-Chlorobutan-2-yl)pyrrolidine .
Immediate Hazard Alert:
This compound is a tertiary amine with a
-
Toxicological Class: Nitrogen Mustard Analog / Vesicant / Potent Alkylator.[1]
-
Primary Risks: Severe skin blistering, irreversible eye damage, respiratory sensitization, and potential mutagenicity.[1]
-
Operational Rule: Handle as if it were a chemical warfare agent precursor (e.g., HN-2 or Sulfur Mustard).
Part 1: Risk Assessment & Mechanism
To safely handle this chemical, you must understand why it is dangerous. The hazard is not just the static molecule, but its dynamic transformation into an electrophilic species.
Mechanism of Toxicity: The Azetidinium Trap
Unlike simple alkyl chlorides, the internal nitrogen atom acts as a nucleophile, displacing the chlorine atom to form a strained, positively charged 4-membered ring (azetidinium).[1] This ion aggressively alkylates DNA and proteins.[1]
Caption: The "Self-Activation" pathway. The molecule becomes more toxic over time or in solution as it cyclizes.[1]
Part 2: Personal Protective Equipment (PPE) Stratification
Standard laboratory PPE is insufficient due to the permeation potential of alkyl chlorides and the vesicant nature of the azetidinium species.
PPE Matrix
| Component | Standard Handling (Weighing/Transfer) | High-Risk (Spill Cleanup/Heating) | Rationale |
| Respiratory | Fume Hood Only (Sash at 18") | P100/OV Respirator or SCBA | Inhalation of vapors/dust can cause delayed pulmonary edema.[1][2] |
| Hand Protection | Double Gloving | Laminate (Silver Shield) | Nitrile degrades rapidly against alkyl chlorides.[1] Laminate provides >4h breakthrough.[1] |
| Layering | Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) | Inner: LaminateOuter: Nitrile (for grip) | The outer glove protects the inner barrier from mechanical tear. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Apron | Tyvek Coverall (Taped seams) | Cotton absorbs and holds the agent against the skin.[1] |
| Eye/Face | Chemical Splash Goggles | Full-Face Respirator | Vapors are lachrymators; liquid causes permanent corneal opacity.[1][2] |
Critical Protocol: Change outer gloves every 30 minutes or immediately upon splash.[1] Never touch door handles or keyboards with gloved hands.[1]
Part 3: Operational Protocols
Storage & Stability
-
Temperature: Store at -20°C . Room temperature accelerates cyclization to the toxic salt.
-
Atmosphere: Store under Argon/Nitrogen.[1] Moisture promotes hydrolysis and HCl formation, which can pressurize the vial.
-
Secondary Containment: Store the vial inside a sealed, unbreakable polyethylene jar with desiccant.
Weighing & Solubilization
-
Location: 100% of work must be performed inside a certified chemical fume hood.
-
Technique:
-
Place a plastic tray (spill containment) in the hood.[1]
-
Cover the balance pan with a disposable weigh boat or aluminum foil.[1]
-
Pre-weigh the solvent in the reaction vessel.
-
Add the amine directly to the solvent to minimize dust/vapor generation.
-
Do not use metal spatulas if the compound has formed HCl salts (corrosion risk); use disposable plastic or glass.[1]
-
Reaction Setup
-
Venting: Reactions involving this amine should be vented through a bleach or thiosulfate scrubber if heated, though closed systems are preferred.[1]
-
Quenching Plan: Have a beaker of 10% Sodium Thiosulfate ready before starting the experiment.[1]
Part 4: Decontamination & Disposal
The "Universal Destroyer" Solution: Do not use simple water or bleach alone. Water acts too slowly, and bleach can form toxic chloramines.
-
Formula: 10% Sodium Thiosulfate (
) in water. -
Action: The thiosulfate anion (
) is a "soft" nucleophile that rapidly opens the azetidinium ring, rendering it harmless.[1]
Decontamination Workflow
Caption: Step-by-step decontamination process for glassware and spills.
Disposal Steps:
-
Glassware: Rinse all glassware with the Thiosulfate solution.[1] Let sit for 30 minutes. Wash with soap and water.[1][3][4]
-
Liquids: Collect all reaction mixtures in a waste container containing excess Thiosulfate.
-
Solids: Contaminated gloves, paper towels, and weigh boats must be double-bagged in heavy-duty polyethylene bags and labeled as "Toxic - Incinerate Only." [1][2]
Part 5: Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Drench with water for 5 mins, then wash with soap.[1][2] Do not scrub (abrasion increases absorption).[1] | Seek evaluation for delayed blistering (4-12 hours post-exposure).[1][2] |
| Eye Contact | Flush with water for 15 minutes (hold eyelids open).[1] | Immediate ophthalmology consult.[1] Risk of corneal erosion.[1] |
| Inhalation | Move to fresh air.[1][3][4][5][6][7][8] Keep warm and upright. | Monitor for pulmonary edema (fluid in lungs) for 24 hours.[1] |
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
